molecular formula C21H24O8 B13416360 9-O-Ethyldeacetylorientalide

9-O-Ethyldeacetylorientalide

Cat. No.: B13416360
M. Wt: 404.4 g/mol
InChI Key: ICSRGCDFFKMLJW-BKCHSICMSA-N
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Description

9-O-Ethyldeacetylorientalide is a useful research compound. Its molecular formula is C21H24O8 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H24O8/c1-11(2)20(25)29-19-17-12(3)21(26)28-16(17)8-14(9-22)6-5-7-15(10-23)18(19)27-13(4)24/h7-8,10,16-19,22H,1,3,5-6,9H2,2,4H3/b14-8-,15-7+/t16-,17+,18+,19+/m1/s1

InChI Key

ICSRGCDFFKMLJW-BKCHSICMSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(/[C@@H]1OC(=O)C)\C=O)\CO)OC(=O)C2=C

Canonical SMILES

CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C

Origin of Product

United States

Foundational & Exploratory

Unveiling 9-O-Ethyldeacetylorientalide: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, origin, and nature of the sesquiterpenoid lactone, 9-O-Ethyldeacetylorientalide, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the compound, which is understood to be a semi-synthetic derivative of the naturally occurring orientalide (B1516890).

Introduction to Orientalide and its Derivative

Orientalide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The nomenclature "this compound" strongly suggests a chemical modification of the parent compound, orientalide, specifically the substitution of an acetyl group at the 9-position with an ethyl group. This targeted modification is a common strategy in medicinal chemistry to enhance the therapeutic properties of a natural product.

Discovery and Origin of the Parent Compound: Orientalide

The natural precursor, orientalide, has been identified as a constituent of Sigesbeckia orientalis L., a plant belonging to the Asteraceae family. This plant has a history of use in traditional medicine, particularly in Asia, for treating inflammatory conditions such as arthritis and rheumatism. The isolation of orientalide from this plant was a key step in understanding the potential bioactive components responsible for its therapeutic effects.

Isolation of Orientalide from Sigesbeckia orientalis

plant Dried Aerial Parts of Sigesbeckia orientalis extraction Extraction with Dichloromethane (B109758) plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractions Fraction Collection chromatography->fractions hplc Preparative HPLC fractions->hplc orientalide Pure Orientalide hplc->orientalide

Caption: Hypothetical workflow for the isolation of orientalide.

Physicochemical Properties

A summary of the key physicochemical properties of orientalide and its derivative are presented below.

PropertyOrientalideThis compound (Predicted)
IUPAC Name [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate[(3aS,4S,5S,6E,10Z,11aR)-5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate
Molecular Formula C₂₁H₂₄O₈C₂₁H₂₆O₇
Molecular Weight 404.41 g/mol 390.43 g/mol
CAS Number Not readily available1258517-60-0

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. The following sections outline the methodologies that would be employed in the isolation of orientalide and the subsequent synthesis of this compound.

General Experimental Procedures
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer at a specified frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts would be reported in ppm relative to a standard solvent signal.

  • Mass Spectrometry (MS): High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source.

  • Chromatography: Column chromatography would be performed using silica (B1680970) gel (e.g., 200-300 mesh). Preparative High-Performance Liquid Chromatography (HPLC) would utilize a C18 reversed-phase column.

Extraction and Isolation of Orientalide
  • Plant Material: The aerial parts of Sigesbeckia orientalis would be collected, dried, and powdered.

  • Extraction: The powdered plant material (e.g., 1 kg) would be extracted with dichloromethane (CH₂Cl₂) at room temperature for an extended period (e.g., 3 x 24 hours).

  • Concentration: The resulting extracts would be combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract would be subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several fractions.

  • Purification: Fractions containing the compound of interest (monitored by Thin Layer Chromatography) would be further purified by preparative HPLC to afford pure orientalide.

Synthesis of this compound

The synthesis of this compound would involve a deacetylation step followed by an etherification reaction.

orientalide Orientalide deacetylation Deacetylation (e.g., K₂CO₃, MeOH) orientalide->deacetylation intermediate 9-Hydroxy-deacetylorientalide deacetylation->intermediate etherification Williamson Ether Synthesis (e.g., EtI, NaH, DMF) intermediate->etherification product This compound etherification->product

Caption: Proposed synthetic pathway for this compound.

  • Deacetylation: Orientalide would be dissolved in a suitable solvent like methanol, and a base such as potassium carbonate would be added. The reaction would be stirred at room temperature until the deacetylation is complete (monitored by TLC).

  • Workup and Purification: The reaction mixture would be neutralized, and the product extracted with an organic solvent. The crude product would be purified by column chromatography to yield 9-hydroxy-deacetylorientalide.

  • Etherification: The purified 9-hydroxy-deacetylorientalide would be dissolved in an aprotic solvent like dimethylformamide (DMF). A strong base such as sodium hydride would be added, followed by the addition of ethyl iodide. The reaction would be stirred until completion.

  • Final Purification: The reaction would be quenched, and the product extracted and purified by chromatography to yield this compound.

Potential Signaling Pathways and Biological Activity

While no specific biological data for this compound is currently available in the public domain, sesquiterpenoid lactones as a class are known to interact with various cellular signaling pathways. A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation.

stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinases IKK Complex adaptor->kinases inhibitor IκBα kinases->inhibitor phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->transcription compound This compound (Hypothesized) compound->kinases inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

The α,β-unsaturated carbonyl group present in many sesquiterpenoid lactones can act as a Michael acceptor, allowing for covalent modification of key signaling proteins, such as the IKK (IκB kinase) complex, thereby preventing the downstream activation of NF-κB and the subsequent expression of pro-inflammatory genes. It is plausible that this compound retains this activity.

Conclusion

This compound is a semi-synthetic derivative of the natural product orientalide, which originates from the medicinal plant Sigesbeckia orientalis. While detailed biological data for the derivative is not yet publicly available, its structural relationship to a class of compounds with known anti-inflammatory properties suggests it may be a promising candidate for further investigation in drug discovery and development. The experimental protocols and pathways described herein provide a foundational guide for researchers interested in exploring this and related compounds.

Unveiling the Molecular Architecture of 9-O-Ethyldeacetylorientalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of 9-O-Ethyldeacetylorientalide, a derivative of the naturally occurring germacrane (B1241064) sesquiterpenoid, orientalide (B1516890). As this compound is not found in current literature, this document serves as a predictive guide for its isolation and characterization, based on established analytical methodologies.

Proposed Chemical Structure

This compound is hypothesized to be a semi-synthetic or novel natural product derived from orientalide. The nomenclature suggests the substitution of the acetyl group at the 9-position of the orientalide core with an ethyl group.

Orientalide Structure: Orientalide is a germacrane sesquiterpenoid with the systematic IUPAC name [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate.[1]

Proposed this compound Structure: The proposed structure retains the core skeleton of orientalide, with the acetate (B1210297) at the C-9 position being replaced by an ethoxy group.

Predicted Analytical Data

The following tables present the predicted quantitative data for this compound based on the known data for orientalide and related germacrane sesquiterpenoids.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Solvent: CDCl₃. Frequencies: ¹H NMR at 500 MHz, ¹³C NMR at 125 MHz.

PositionPredicted ¹³C Chemical Shift (δ ppm)Predicted ¹H Chemical Shift (δ ppm, multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)
1~140.0--
2~170.0--
3~125.06.35 (d, 3.5), 5.80 (d, 3.5)C-1, C-2, C-4
4~75.05.50 (dd, 9.0, 8.0)C-3, C-5, C-6, C-14
5~70.05.10 (d, 9.0)C-4, C-6, C-10
6~135.07.00 (d, 10.0)C-4, C-5, C-7, C-8, C-15
7~30.02.40 (m)C-6, C-8, C-11
8~40.02.30 (m)C-6, C-7, C-9, C-10
9~78.04.90 (t, 8.0)C-8, C-10, C-1'
10~130.05.20 (d, 8.0)C-1, C-8, C-9, C-11, C-12
11~45.02.80 (m)C-1, C-7, C-10, C-12, C-13
12~65.04.20 (s)C-10, C-11, C-13
13~122.06.10 (s), 5.90 (s)C-7, C-11, C-12
14~165.0--
15~195.09.50 (s)C-5, C-6, C-7
1' (Ethyl-CH₂)~65.03.60 (q, 7.0)C-9, C-2'
2' (Ethyl-CH₃)~15.01.25 (t, 7.0)C-1'
1'' (Methacrylate)~168.0--
2'' (Methacrylate)~138.06.15 (s), 5.70 (s)C-1'', C-3'', C-4''
3'' (Methacrylate)~128.0--
4'' (Methacrylate-CH₃)~18.01.95 (s)C-2'', C-3''
Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data
Ionization ModePredicted m/z [M+H]⁺Predicted m/z [M+Na]⁺Molecular Formula
ESI419.2019441.1838C₂₂H₂₈O₈

Experimental Protocols

The following protocols outline the key experiments required for the isolation and structural elucidation of this compound.

Isolation and Purification
  • Extraction: The source material (e.g., plant leaves or a reaction mixture) is extracted with a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between n-hexane and 90% aqueous methanol to remove nonpolar constituents.

  • Column Chromatography: The methanol-soluble fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).

  • Preparative HPLC: Fractions showing promising activity or unique TLC profiles are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water gradient.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • A 5-10 mg sample of the purified compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

    • ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 500 MHz or higher field NMR spectrometer.

    • ¹H NMR spectra are referenced to the residual CHCl₃ signal at δ 7.26 ppm.

    • ¹³C NMR spectra are referenced to the CDCl₃ solvent signal at δ 77.16 ppm.

  • Mass Spectrometry:

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed in both positive and negative ion modes to determine the accurate mass and molecular formula.

    • Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns, which aid in confirming the connectivity of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and a hypothetical signaling pathway.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Source Material extraction Solvent Extraction start->extraction partition Liquid-Liquid Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure Compound prep_hplc->pure_compound hrms HR-ESI-MS pure_compound->hrms nmr_1d 1D NMR (¹H, ¹³C, DEPT) pure_compound->nmr_1d structure_proposal Structure Proposal hrms->structure_proposal nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->structure_proposal data_analysis Comprehensive Data Analysis structure_proposal->data_analysis final_structure Final Structure data_analysis->final_structure

Caption: Workflow for the structure elucidation of this compound.

signaling_pathway cluster_nucleus Cell Nucleus compound This compound receptor Cell Surface Receptor compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Spectroscopic and Synthetic Elucidation of 9-O-Ethyldeacetylorientalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 9-O-Ethyldeacetylorientalide is a derivative of Orientalide, a germacrane (B1241064) sesquiterpenoid. Due to the absence of published experimental data for this specific compound, this technical guide provides a comprehensive overview of its predicted spectroscopic data (NMR, MS, IR), a detailed hypothetical synthetic protocol, and a logical workflow for its preparation. The data herein is extrapolated from the known spectroscopic characteristics of closely related germacrane sesquiterpenoids, offering a valuable resource for researchers interested in the synthesis and characterization of novel Orientalide analogs.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the chemical structure and comparison with data from analogous germacrane sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5-6.0m1HH-5
~5.0-5.5m1HH-1
~4.0-4.5m1HH-6
~3.5-4.0m1HH-9
~3.6q2H-O-CH₂ -CH₃
~2.0-2.5m4HH-2, H-7
~1.5-2.0m2HH-3
~1.8s3HH-14
~1.7s3HH-15
~1.2t3H-O-CH₂-CH₃
~1.0-1.5m2HH-4
~0.9d3HH-13

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~170C=OC-12
~140-150CC-11, C-10
~120-130CHC-1, C-5
~80-90CHC-6
~70-80CHC-9
~65CH₂-O-CH₂ -CH₃
~40-50CHC-7
~30-40CH₂C-2, C-3
~20-30CH₂C-4
~15-25CH₃C-13, C-14, C-15
~15CH₃-O-CH₂-CH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₂₂H₃₂O₆
Exact Mass392.2199
Molecular Weight392.49
Key Fragmentation[M-C₂H₅O]⁺, [M-C₂H₅OH]⁺, loss of side chains
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (alkane)
~1760StrongC=O stretch (γ-lactone)
~1650MediumC=C stretch (alkene)
~1100StrongC-O stretch (ether)

Experimental Protocols

The synthesis of this compound from Orientalide is proposed to proceed via a two-step sequence: deacetylation followed by ethylation.

Step 1: Deacetylation of Orientalide

Objective: To selectively remove the acetyl group from the C-9 position of Orientalide to yield 9-hydroxy-deacetylorientalide.

Procedure:

  • Dissolve Orientalide (1 equivalent) in methanol.

  • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) or potassium carbonate (K₂CO₃).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain 9-hydroxy-deacetylorientalide.

Step 2: Ethylation of 9-hydroxy-deacetylorientalide

Objective: To introduce an ethyl group at the C-9 hydroxyl position.

Procedure:

  • Dissolve 9-hydroxy-deacetylorientalide (1 equivalent) in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH) or silver(I) oxide (Ag₂O), to deprotonate the hydroxyl group.

  • Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (B86663) ((Et)₂SO₄), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography on silica gel.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for the preparation of this compound from Orientalide.

Synthesis_Workflow cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Ethylation Orientalide Orientalide Intermediate 9-hydroxy-deacetylorientalide Orientalide->Intermediate NaOMe or K₂CO₃ Methanol, rt Final_Product This compound Intermediate->Final_Product NaH, EtI DCM or DMF, rt

Caption: Proposed two-step synthesis of this compound.

9-O-Ethyldeacetylorientalide: A Technical Overview of a Novel Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Ethyldeacetylorientalide is a sesquiterpenoid natural product isolated from Euphorbia pekinensis. As a member of the diverse terpenoid family, it holds potential for further scientific investigation. This document serves as a technical guide, summarizing the currently available physical and chemical properties of this compound. However, it is important to note that detailed experimental data and biological activity studies on this specific compound are limited in the current scientific literature.

Physical and Chemical Properties

Based on available data, the fundamental properties of this compound are summarized below. It is noteworthy that quantitative data such as melting point, boiling point, and specific solubility are not yet documented in publicly accessible scientific databases.

PropertyValueSource
Molecular Formula C₂₁H₂₆O₇N/A
Molecular Weight 390.432 g/mol N/A
Appearance OilN/A

Spectroscopic Data

Detailed NMR, IR, and mass spectrometry data for this compound are not currently available in the reviewed scientific literature. For the purpose of providing a methodological framework, a general description of how such data would be acquired and interpreted for a novel natural product is provided in the experimental protocols section.

Experimental Protocols

While specific experimental protocols for the synthesis or detailed isolation of this compound have not been published, this section outlines general methodologies that would be employed for the characterization of a novel natural product of this class.

Isolation and Purification

The isolation of sesquiterpenoids from plant material such as Euphorbia pekinensis typically involves the following steps:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, often using a Soxhlet apparatus with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography on silica (B1680970) gel or Sephadex.

  • Purification: Final purification to obtain the pure compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The determination of the chemical structure of an isolated compound like this compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are crucial for determining the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Fragmentation patterns observed in MS/MS experiments can offer insights into the compound's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the mechanism of action of this compound. Therefore, the creation of signaling pathway diagrams as requested is not possible at this time. Future research would be necessary to explore its potential cytotoxic, anti-inflammatory, antiviral, or other pharmacological properties.

A general workflow for screening the biological activity of a novel natural product is presented below.

Potential Biological Activity Screening of 9-O-Ethyldeacetylorientalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a comprehensive screening strategy for the potential biological activities of the novel compound 9-O-Ethyldeacetylorientalide. This compound is a derivative of orientalide (B1516890), a germacrane-type sesquiterpenoid isolated from Siegesbeckia orientalis. Analogues of orientalide have demonstrated significant cytotoxic effects against various cancer cell lines, and the plant source has a history of use in traditional medicine for inflammatory conditions. This suggests a promising starting point for investigating the pharmacological potential of this compound. This document provides detailed experimental protocols and a logical workflow for a tiered screening approach, encompassing cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial assays. Furthermore, it proposes the investigation of key signaling pathways potentially modulated by this compound.

Proposed Screening Workflow

The following workflow is proposed for a systematic evaluation of the biological activities of this compound.

Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Studies Cytotoxicity_Assay Cytotoxicity Assay (MTT) Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cytotoxicity_Assay->Signaling_Pathway_Analysis If active Anti_inflammatory_Assay Anti-inflammatory Assay (Griess Assay) Anti_inflammatory_Assay->Signaling_Pathway_Analysis If active Antioxidant_Assay Antioxidant Assay (DPPH) Antimicrobial_Assay Antimicrobial Assay (Broth Microdilution) Compound This compound Compound->Cytotoxicity_Assay Compound->Anti_inflammatory_Assay Compound->Antioxidant_Assay Compound->Antimicrobial_Assay Anti_inflammatory_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Compound This compound Compound->IKK Compound->TAK1 Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes Cytotoxicity_Mechanism_Workflow cluster_0 Apoptosis Assays cluster_1 Cell Cycle Analysis cluster_2 Signaling Pathway Analysis Active_Compound Active Compound (from MTT assay) AnnexinV Annexin V/PI Staining Active_Compound->AnnexinV Caspase_Activity Caspase-3/7 Activity Assay Active_Compound->Caspase_Activity PI_Staining Propidium Iodide Staining (Flow Cytometry) Active_Compound->PI_Staining Western_Blot Western Blot (e.g., Bcl-2 family, caspases) AnnexinV->Western_Blot Caspase_Activity->Western_Blot PI_Staining->Western_Blot

Unraveling the Enigma: A Hypothesis on the Mechanism of Action of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available scientific literature currently precludes a definitive elucidation of the mechanism of action for 9-O-Ethyldeacetylorientalide. Extensive database searches, including inquiries into its biological activities and potential signaling pathway interactions, have yielded limited specific data. The compound is primarily cataloged by chemical suppliers, with a conspicuous absence of in-depth pharmacological studies.

This technical guide, therefore, aims to construct a foundational hypothesis regarding the potential mechanism of action of this compound. This hypothesis is formulated by drawing parallels with the known biological activities of structurally related orientalide (B1516890) compounds and other natural products with similar chemical motifs. The subsequent sections will propose potential biological targets and signaling pathways that may be modulated by this compound, alongside detailed, albeit theoretical, experimental protocols to guide future research endeavors.

Table 1: Putative Biological Activities and Associated In Vitro Assays

Putative Biological ActivityProposed In Vitro AssayKey Parameters to MeasurePotential Positive Controls
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesNitric oxide (NO) production (Griess assay), Pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) levels (ELISA)Dexamethasone
Anticancer MTT or XTT proliferation assay against a panel of cancer cell lines (e.g., A549, HeLa, MCF-7)IC50 (half-maximal inhibitory concentration)Doxorubicin
Antioxidant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assayEC50 (half-maximal effective concentration)Ascorbic acid
Neuroprotective Hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cellsCell viability (MTT assay), Reactive oxygen species (ROS) levels (DCFDA assay)N-acetylcysteine

Hypothesized Signaling Pathway Modulation

Based on the anti-inflammatory and anticancer activities observed in related natural products, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB P IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Compound This compound (Hypothesized) Compound->IKK Inhibition? Genes Inflammatory Gene Transcription NFkB_nuc->Genes Western_Blot_Workflow A 1. Cell Culture & Treatment (RAW 264.7) B 2. Cytoplasmic & Nuclear Protein Extraction A->B C 3. Protein Quantification (Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Antibody Incubation E->F G 7. ECL Detection F->G H 8. Data Analysis G->H

In Silico Docking Studies of 9-O-Ethyldeacetylorientalide: A Technical Guide to Virtual Screening and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products are a rich source of novel therapeutic agents. 9-O-Ethyldeacetylorientalide, a derivative of the natural compound orientalide, presents a promising scaffold for drug discovery. This technical guide provides a comprehensive overview of the application of in silico molecular docking studies to elucidate the potential therapeutic mechanisms of this compound, with a particular focus on its anti-inflammatory properties. This document outlines detailed methodologies for virtual screening, molecular docking, and post-docking analysis, and presents hypothetical data to illustrate the expected outcomes of such computational studies. The signaling pathways and experimental workflows are visualized to offer a clear and structured understanding of the in silico drug discovery process.

Introduction

In silico studies have become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to screen vast libraries of compounds and predict their interactions with biological targets.[1][2] This approach is particularly valuable in the exploration of natural products, which often possess complex structures and diverse biological activities.[3][4] This guide focuses on a hypothetical in silico analysis of this compound, a compound of interest for its potential therapeutic effects.

Recent research has highlighted the anti-inflammatory potential of various natural compounds.[5][6][7] Many of these compounds exert their effects by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[5][6] Histone deacetylases (HDACs) have also emerged as critical regulators of inflammation, and their inhibition has been shown to have therapeutic benefits.[8][9] This guide will explore the hypothetical interaction of this compound with key proteins in these pathways.

Proposed Mechanism of Action and Target Selection

Based on the known anti-inflammatory activities of similar natural product derivatives, we hypothesize that this compound may exert its effects through the inhibition of key inflammatory mediators. For the purpose of this technical guide, we will focus on its potential interaction with Histone Deacetylase 2 (HDAC2) and IκB Kinase beta (IKKβ) , a critical component of the NF-κB signaling pathway. Overexpression and aberrant activity of HDAC2 and IKKβ are implicated in various inflammatory diseases.[10]

Experimental Protocols

The following protocols describe a standard workflow for the in silico docking analysis of a small molecule like this compound.

Ligand and Receptor Preparation
  • Ligand Preparation: The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). Gasteiger charges are computed, and non-polar hydrogens are merged. The final structure is saved in a PDBQT format for use with AutoDock Vina.

  • Receptor Preparation: The 3D crystal structures of the target proteins (HDAC2 and IKKβ) are retrieved from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added to the protein structures. The prepared receptors are also saved in the PDBQT format.

Molecular Docking

Molecular docking simulations are performed to predict the binding affinity and orientation of this compound within the active sites of the target proteins.

  • Software: AutoDock Vina is a widely used and effective tool for molecular docking.[1][11]

  • Grid Box Generation: A grid box is defined to encompass the active site of each target protein. The dimensions and coordinates of the grid box are determined based on the location of the active site residues.

  • Docking Parameters: The exhaustiveness parameter, which controls the thoroughness of the search, is set to a high value (e.g., 20) to ensure a comprehensive exploration of possible binding modes. The number of binding modes to be generated is typically set to 10.

Post-Docking Analysis and Visualization

The docking results are analyzed to identify the most favorable binding poses based on the predicted binding affinities (in kcal/mol). The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized using software like PyMOL or Discovery Studio.

Molecular Dynamics Simulation

To assess the stability of the ligand-protein complex, a molecular dynamics (MD) simulation can be performed.

  • Software: GROMACS or AMBER are commonly used for MD simulations.

  • Procedure: The docked complex is solvated in a water box with appropriate ions to neutralize the system. The system is then subjected to energy minimization, followed by a series of equilibration steps. Finally, a production MD run (e.g., 100 nanoseconds) is performed.

  • Analysis: The root-mean-square deviation (RMSD) of the protein and ligand is calculated to assess the stability of the complex over time.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies.

Table 1: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
HDAC2 4LXZ-8.5HIS142, HIS143, ASP179Hydrogen Bond, Pi-Alkyl
PHE152, GLY151Hydrophobic
IKKβ 3R2N-9.2CYS99, LYS44, ASP166Hydrogen Bond
VAL29, ILE165Hydrophobic

Table 2: Hypothetical ADMET Profile of this compound

PropertyPredicted ValueInterpretation
Molecular Weight < 500 g/mol Good oral bioavailability
LogP < 5Optimal lipophilicity
Hydrogen Bond Donors < 5Good membrane permeability
Hydrogen Bond Acceptors < 10Good membrane permeability
AMES Toxicity Non-toxicLow mutagenic potential
Carcinogenicity Non-carcinogenLow carcinogenic risk

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and the experimental workflow for the in silico analysis.

G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates NF-kB NF-kB IKK Complex->NF-kB Phosphorylates & Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Promotes Transcription HDAC2 HDAC2 HDAC2->Pro-inflammatory Genes Suppresses Transcription This compound This compound This compound->IKK Complex Inhibits This compound->HDAC2 Inhibits

Caption: Proposed mechanism of this compound.

G cluster_workflow In Silico Docking Workflow A Ligand Preparation (this compound) C Molecular Docking (AutoDock Vina) A->C B Receptor Preparation (HDAC2, IKKβ) B->C D Binding Affinity & Pose Analysis C->D E Molecular Dynamics Simulation (GROMACS) D->E G ADMET Prediction D->G F Stability Analysis (RMSD) E->F H Lead Compound Identification F->H G->H

Caption: Experimental workflow for in silico analysis.

Conclusion

This technical guide provides a framework for conducting in silico docking studies on this compound to explore its potential as an anti-inflammatory agent. The outlined protocols and hypothetical data illustrate how computational methods can be leveraged to identify potential biological targets, predict binding affinities, and assess the drug-like properties of natural product derivatives. The visualized workflows and signaling pathways offer a clear roadmap for researchers entering this field. While the data presented herein is illustrative, it underscores the power of in silico approaches to guide further experimental validation and accelerate the drug discovery process. Future wet-lab experiments would be necessary to confirm these computational predictions.

References

Unveiling the Bioactivity of Orientalide Derivatives: A Preliminary Assessment Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the methodologies and potential biological activities related to orientalide (B1516890) compounds as a class of sesquiterpenoids. It is crucial to note that a comprehensive literature search for 9-O-Ethyldeacetylorientalide (CAS No. 1258517-60-0) did not yield any specific studies detailing its cytotoxicity or preliminary safety profile. Therefore, the information presented herein is based on general principles of cytotoxicity testing for natural products and the known biological activities of structurally related compounds. All data, protocols, and pathways described are illustrative and should not be considered specific to this compound.

Introduction

Orientalides are a class of sesquiterpenoid lactones isolated from various plant species, notably from the genus Carpesium. These natural products have garnered interest in the scientific community for their diverse biological activities. While specific data on this compound is not publicly available, this document provides a framework for evaluating the potential cytotoxicity and preliminary safety of such novel derivatives. The methodologies and potential mechanisms outlined below are standard approaches in the preclinical assessment of natural product-derived compounds.

General Methodologies for Cytotoxicity and Safety Profiling

The preliminary assessment of a novel compound like this compound would typically involve a tiered approach, starting with in vitro cytotoxicity screening, followed by more detailed mechanistic studies and preliminary in vivo safety evaluations.

In Vitro Cytotoxicity Assays

A battery of in vitro assays is fundamental to determining the cytotoxic potential of a compound against various cell lines.

Table 1: Illustrative In Vitro Cytotoxicity Data for a Hypothetical Orientalide Derivative

Cell LineCancer TypeIC₅₀ (µM) after 48hAssay Method
A549Lung Carcinoma15.2 ± 1.8MTT Assay
MCF-7Breast Adenocarcinoma25.5 ± 3.1SRB Assay
HeLaCervical Carcinoma18.9 ± 2.5Neutral Red Uptake Assay
HepG2Hepatocellular Carcinoma32.1 ± 4.0LDH Release Assay
HCT116Colon Carcinoma12.8 ± 1.5CellTiter-Glo® Luminescent Cell Viability Assay
MRC-5Normal Lung Fibroblast> 100MTT Assay

Experimental Protocols:

  • Cell Culture: All cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

  • Sulforhodamine B (SRB) Assay:

    • Cells are seeded and treated as in the MTT assay.

    • After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • The plates are washed with water and air-dried.

    • Cells are stained with 0.4% SRB solution for 30 minutes.

    • The plates are washed with 1% acetic acid and air-dried.

    • The bound dye is solubilized with 10 mM Tris base solution.

    • Absorbance is measured at 510 nm.

  • Lactate Dehydrogenase (LDH) Release Assay:

    • Cell seeding and treatment are performed as described above.

    • After the incubation period, the culture supernatant is collected.

    • The amount of LDH released from damaged cells is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Absorbance is measured at the recommended wavelength.

Preliminary Safety Assessment

A preliminary safety profile can be established using a combination of in vitro and in silico methods.

Table 2: Illustrative Preliminary Safety Profile for a Hypothetical Orientalide Derivative

AssayEndpointResultInterpretation
Ames Test (in silico)MutagenicityNegativeLow probability of being a mutagen.
hERG Inhibition Assay (in vitro)Cardiotoxicity PotentialIC₅₀ > 30 µMLow risk of hERG channel blockade at cytotoxic concentrations.
Hemolysis Assay (in vitro)Hemocompatibility< 5% hemolysis at 100 µMGood hemocompatibility.
CYP450 Inhibition (in vitro)Drug-Drug Interaction PotentialModerate inhibition of CYP3A4Potential for interaction with co-administered drugs metabolized by CYP3A4.

Experimental Protocols:

  • hERG Inhibition Assay: The effect of the compound on the human ether-à-go-go-related gene (hERG) potassium channel is typically assessed using automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.

  • Hemolysis Assay: Freshly isolated human red blood cells are incubated with varying concentrations of the compound. The release of hemoglobin is measured spectrophotometrically at 540 nm. Triton X-100 is used as a positive control.

Potential Signaling Pathways and Mechanisms of Action

The cytotoxicity of many natural products, including sesquiterpenoid lactones, is often mediated through the induction of apoptosis and interference with key cellular signaling pathways.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Screening cluster_assays Cytotoxicity Assays cluster_safety Preliminary Safety Assessment A549 A549 MTT MTT Assay A549->MTT Analysis SRB SRB Assay A549->SRB Analysis LDH LDH Assay A549->LDH Analysis MCF7 MCF-7 MCF7->MTT Analysis MCF7->SRB Analysis MCF7->LDH Analysis HeLa HeLa HeLa->MTT Analysis HeLa->SRB Analysis HeLa->LDH Analysis HepG2 HepG2 HepG2->MTT Analysis HepG2->SRB Analysis HepG2->LDH Analysis HCT116 HCT116 HCT116->MTT Analysis HCT116->SRB Analysis HCT116->LDH Analysis MRC5 MRC-5 MRC5->MTT Analysis MRC5->SRB Analysis MRC5->LDH Analysis Ames Ames Test (in silico) hERG hERG Inhibition Hemolysis Hemolysis Assay CYP450 CYP450 Inhibition Compound Test Compound (e.g., this compound) Compound->A549 Treatment Compound->MCF7 Treatment Compound->HeLa Treatment Compound->HepG2 Treatment Compound->HCT116 Treatment Compound->MRC5 Treatment Compound->Ames Evaluation Compound->hERG Evaluation Compound->Hemolysis Evaluation Compound->CYP450 Evaluation

Caption: General workflow for in vitro cytotoxicity and preliminary safety assessment.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Orientalide Derivative Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax/Bak (pro-apoptotic) Compound->Bax Activates FasL FasL/TNF-α DeathReceptor Death Receptor (Fas/TNFR1) FasL->DeathReceptor FADD FADD/TRADD DeathReceptor->FADD ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Casp8->Bax Cleaves Bid to tBid Casp3 Caspase-3 Casp8->Casp3 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

In-depth Technical Guide: Solubility of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the solubility of 9-O-Ethyldeacetylorientalide, a topic of interest for researchers in drug development and related scientific fields. Extensive searches for quantitative solubility data for this specific compound have revealed a significant lack of publicly available information. Chemical supplier databases list the compound, but do not provide comprehensive solubility profiles across various solvents. This guide, therefore, outlines a standardized experimental workflow for determining the solubility of a research compound like this compound. Furthermore, it presents an illustrative template for data presentation and discusses general considerations for solubility studies in a drug development context.

Introduction to this compound

This compound is a derivative of orientalide, a natural product that has garnered interest in medicinal chemistry. As with many novel compounds, a thorough understanding of its physicochemical properties, particularly solubility, is crucial for its advancement as a potential therapeutic agent. Solubility in various solvents is a critical parameter that influences formulation development, bioavailability, and the design of in vitro and in vivo experiments.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents is not available in published scientific literature or public databases. To facilitate future research and provide a framework for reporting, the following table is presented as a template for summarizing such data once it is determined experimentally.

Table 1: Illustrative Solubility Profile of this compound

SolventTemperature (°C)Solubility (mg/mL)Method of Determination
Water25< 0.1HPLC-UV
Phosphate-Buffered Saline (pH 7.4)25< 0.1HPLC-UV
Dimethyl Sulfoxide (DMSO)25> 100Visual Inspection
Ethanol255 - 10HPLC-UV
Methanol2510 - 20HPLC-UV
Acetonitrile251 - 5HPLC-UV
Chloroform25> 50Gravimetric Analysis
Dichloromethane25> 50Gravimetric Analysis

Note: The data presented in this table is hypothetical and serves as an example of how to structure experimentally determined solubility data.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. The choice of a specific method depends on the properties of the compound and the desired accuracy.

Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for accurately quantifying the concentration of a soluble compound in a saturated solution.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Calibrated analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Sample Preparation for HPLC Analysis:

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the diluted sample onto the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a research compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add Excess Compound to Solvent B Equilibrate (e.g., 24-48h) at Constant Temperature A->B C Centrifuge to Pellet Solid B->C D Collect Supernatant C->D E Dilute Supernatant D->E F HPLC-UV Analysis E->F G Quantify Concentration against Calibration Curve F->G H Calculate Solubility G->H

Caption: Workflow for Solubility Determination.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Research in this area would be a valuable next step in elucidating its biological activity and therapeutic potential.

Conclusion

While specific solubility data for this compound remains to be determined and published, this guide provides a robust framework for researchers to conduct these essential experiments. The provided experimental protocol and data presentation template are intended to standardize the process and facilitate the dissemination of this critical information within the scientific community. Future studies are needed to establish a comprehensive solubility profile and to investigate the biological pathways associated with this compound.

An In-depth Technical Guide to Orientalide and its Structural Analogs: Exploring Cytotoxic and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orientalide (B1516890), a germacrane (B1241064) sesquiterpenoid isolated from Sigesbeckia orientalis, has emerged as a promising natural product scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of orientalide, its known structural analogs, and their derivatives, with a particular focus on their cytotoxic and anti-inflammatory activities. While the specific derivative "9-O-Ethyldeacetylorientalide" is not described in the current scientific literature, this guide will explore the known structure-activity relationships of related compounds and speculate on the potential impact of modifications at the 9-O-position. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction to Orientalide and its Class

Orientalide is a member of the germacrane class of sesquiterpenoids, a diverse group of natural products characterized by a ten-membered carbon ring. These compounds are predominantly found in plants of the Asteraceae family, with Sigesbeckia orientalis being a notable source. The chemical structure of orientalide features a complex, highly oxygenated framework, offering multiple sites for chemical modification and the potential for a broad range of biological activities.

The core structure of orientalide is presented below:

Caption: Core chemical structure of the germacrane scaffold of orientalide.

Known Structural Analogs of Orientalide from Sigesbeckia orientalis

Several structural analogs of orientalide have been isolated from Sigesbeckia orientalis. These compounds often differ in the nature and position of their substituent groups, leading to a range of biological activities.

Cytotoxic Activity of Orientalide Analogs

A number of germacrane sesquiterpenoids from Sigesbeckia orientalis have demonstrated significant cytotoxic activity against various cancer cell lines. The table below summarizes the available quantitative data.

CompoundCell LineIC50 (µM)Reference
Orientalide Analog A A549 (Lung Carcinoma)8.2Fictional Data for Illustration
Orientalide Analog A HeLa (Cervical Cancer)12.5Fictional Data for Illustration
Orientalide Analog B MCF-7 (Breast Cancer)5.7Fictional Data for Illustration
Orientalide Analog B HepG2 (Liver Cancer)9.1Fictional Data for Illustration
Orientalide Analog C A549 (Lung Carcinoma)15.3Fictional Data for Illustration

Note: The data presented in this table is illustrative. For accurate and up-to-date information, please refer to the primary scientific literature.

Anti-inflammatory Activity of Orientalide Analogs

The anti-inflammatory properties of orientalide and its analogs are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.

CompoundCell LineAssayIC50 (µM)Reference
Orientalide RAW 264.7Nitric Oxide Inhibition25.4Fictional Data for Illustration
Orientalide Analog D RAW 264.7Nitric Oxide Inhibition18.9Fictional Data for Illustration
Orientalide Analog E RAW 264.7Nitric Oxide Inhibition32.1Fictional Data for Illustration

Note: The data presented in this table is illustrative. For accurate and up-to-date information, please refer to the primary scientific literature.

The Potential of this compound: A Hypothetical Derivative

As of the date of this guide, "this compound" has not been reported in the peer-reviewed literature. However, based on structure-activity relationship (SAR) studies of other natural products, we can hypothesize the potential impact of such a modification.

The "deacetyl" suggests the removal of an acetyl group, likely at the 9-O-position, followed by the addition of an ethyl group. This modification would alter the lipophilicity and steric hindrance around this part of the molecule, which could, in turn, affect its binding to biological targets. Studies on other natural product derivatives, such as berberine, have shown that modifications at the 9-O-position can significantly enhance biological activity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cultured mammalian cells.

Materials:

  • 96-well microtiter plates

  • Mammalian cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_0 MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Determination in RAW 264.7 Cells)

This protocol outlines the measurement of nitric oxide production, an indicator of inflammation, in macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM.

  • Incubate for 24 hours at 37°C with 5% CO2.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • In a new 96-well plate, add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples.

  • Calculate the percentage of nitric oxide inhibition and the IC50 value.

G cluster_1 Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 Cells B Incubate for 24h A->B C Pre-treat with Test Compound B->C D Stimulate with LPS C->D E Incubate for 24h D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Measure Absorbance at 540 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for the nitric oxide inhibition assay.

Signaling Pathways

Orientalide and its analogs may exert their cytotoxic and anti-inflammatory effects through various signaling pathways. A simplified representation of a potential mechanism of action is depicted below.

G cluster_2 Potential Signaling Pathway Inhibition Compound Orientalide Analog NFkB NF-κB Compound->NFkB Inhibition Caspases Caspases Compound->Caspases Activation iNOS iNOS NFkB->iNOS Activation NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of action for orientalide analogs.

Conclusion and Future Directions

Orientalide and its structural analogs represent a promising class of natural products with significant potential for the development of novel cytotoxic and anti-inflammatory agents. While the specific derivative "this compound" remains to be explored, the existing body of research on related germacrane sesquiterpenoids provides a strong foundation for future SAR studies. The synthesis and biological evaluation of novel derivatives with modifications at various positions, including the 9-O-position, are warranted to unlock the full therapeutic potential of this chemical scaffold. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors.

Methodological & Application

Application Notes and Protocols: Synthesis of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthesis protocol for 9-O-Ethyldeacetylorientalide, a derivative of the natural product orientalide (B1516890). Due to the absence of published literature on the synthesis of this specific compound, the following protocol is a hypothetical pathway based on established chemical principles for the deacetylation and selective ethylation of complex natural products. Orientalide, a sesquiterpenoid lactone isolated from Sigesbeckia orientalis, possesses a complex chemical architecture that requires careful consideration for regioselective modifications. The proposed synthesis involves a two-step process: initial deacetylation of orientalide to yield the deacetylated intermediate, followed by a selective ethylation to introduce the ethyl group at a newly formed hydroxyl position. This protocol provides a foundational methodology for researchers seeking to explore the synthesis and potential biological activities of novel orientalide derivatives.

Chemical Structures

Orientalide:

  • IUPAC Name: [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate[1]

  • Molecular Formula: C₂₁H₂₄O₈[1]

  • Molecular Weight: 404.4 g/mol [1]

(Note: Based on the IUPAC name and structure of orientalide, the nomenclature "this compound" is ambiguous. The acetyl group is at the C-5 position. This protocol assumes the target molecule is 5-O-Ethyldeacetylorientalide .)

Proposed Synthesis Workflow

The proposed synthesis of 5-O-Ethyldeacetylorientalide from orientalide is a two-step process. The first step is the deacetylation of the acetate (B1210297) group at the C-5 position to yield 5-deacetylorientalide. The second step is the selective ethylation of the C-5 hydroxyl group.

Synthesis_Workflow Orientalide Orientalide Deacetylorientalide 5-Deacetylorientalide Orientalide->Deacetylorientalide Step 1: Deacetylation (Mild Alkaline Hydrolysis) Target_Compound 5-O-Ethyldeacetylorientalide Deacetylorientalide->Target_Compound Step 2: Selective Ethylation (Williamson Ether Synthesis)

Caption: Proposed two-step synthesis workflow for 5-O-Ethyldeacetylorientalide.

Experimental Protocols

Step 1: Deacetylation of Orientalide

This step aims to selectively remove the acetyl group from the C-5 position of orientalide using mild basic hydrolysis to minimize side reactions.

Materials and Reagents:

Procedure:

  • Dissolve orientalide (1.0 eq) in anhydrous methanol (20 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., EtOAc/Hexane 1:1).

  • Upon completion, neutralize the reaction mixture with a few drops of dilute HCl (1 M).

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude 5-deacetylorientalide by silica gel column chromatography.

Step 2: Selective Ethylation of 5-Deacetylorientalide

This step involves the selective ethylation of the C-5 hydroxyl group. A Williamson ether synthesis under controlled conditions is proposed. The primary hydroxyl group at C-10 may also be reactive; therefore, careful control of stoichiometry and reaction time is crucial.

Materials and Reagents:

  • 5-Deacetylorientalide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (EtI)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-deacetylorientalide (1.0 eq) in anhydrous DMF (15 mL/mmol) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate 5-O-Ethyldeacetylorientalide.

Data Presentation

Table 1: Proposed Reaction Scheme and Stoichiometry

StepReactionStarting MaterialReagentsProductHypothetical Yield
1DeacetylationOrientalideK₂CO₃, MeOH5-Deacetylorientalide85-95%
2Ethylation5-DeacetylorientalideNaH, EtI, DMF5-O-Ethyldeacetylorientalide60-75%

Illustrative Signaling Pathway

While the specific biological activity of this compound is unknown, many sesquiterpenoid lactones are known to modulate inflammatory pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a common target. The following diagram illustrates a simplified NF-κB pathway, which could be a potential area of investigation for this novel compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokine Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nucleus->DNA Binds to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Inflammation Transcription Target_Compound Hypothetical Inhibition by This compound Target_Compound->IKK Target_Compound->NFkB_nucleus

Caption: Illustrative diagram of the NF-κB signaling pathway, a potential target for sesquiterpenoid lactones.

Disclaimer: The synthesis protocol and biological pathway information provided herein are hypothetical and for illustrative purposes only. They are based on general chemical and biological principles and have not been experimentally validated for this compound. Researchers should conduct their own literature review and risk assessment before attempting any experimental work. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-O-Ethyldeacetylorientalide is a sesquiterpenoid that has been isolated from Euphorbia pekinensis. Sesquiterpenoids are a class of natural products with a diverse range of biological activities, making them of significant interest to researchers in drug discovery and development. The purification of these compounds from complex plant extracts is a critical step in their characterization and further investigation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of natural products like this compound, offering high resolution and reproducibility. This application note provides a detailed protocol for the purification of this compound using a semi-preparative HPLC method.

Purification Strategy

The overall strategy for the purification of this compound from its natural source involves a multi-step process. This typically begins with the extraction of the plant material, followed by a preliminary fractionation to enrich the sesquiterpenoid fraction. The final purification is then achieved using semi-preparative HPLC, which separates the target compound from other closely related impurities. The purity of the isolated compound is subsequently confirmed by analytical HPLC.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C21H26O7[1][2]
Molecular Weight 390.432 g/mol [1]
Appearance Oil[1][2]
Purity (Typical) ≥98% (by HPLC)[2]
Class Sesquiterpenoids[1][2]

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol describes a general procedure for the extraction and initial fractionation of sesquiterpenoids from plant material.

  • Extraction:

    • Air-dry and powder the plant material (Euphorbia pekinensis).

    • Macerate the powdered material with 95% ethanol (B145695) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • Collect the different solvent fractions separately. The sesquiterpenoid fraction is typically enriched in the ethyl acetate or n-butanol fraction.

    • Concentrate the desired fraction to obtain a semi-pure extract for HPLC purification.

Protocol 2: Semi-Preparative HPLC Purification of this compound

This protocol outlines the conditions for the final purification of this compound using semi-preparative HPLC.

ParameterCondition
Instrument Semi-Preparative HPLC System
Column C18, 10 µm, 20 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40-70% B over 30 minutes
Flow Rate 10 mL/min
Detection UV at 220 nm
Injection Volume 500 µL
Sample Preparation Dissolve the semi-pure extract in methanol (B129727) to a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter.

Protocol 3: Purity Analysis by Analytical HPLC

This protocol is for the analysis of the purified this compound fractions to determine their purity.

ParameterCondition
Instrument Analytical HPLC System with DAD detector
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dilute the purified fraction with methanol.

Experimental Workflow and Signaling Pathways

Purification_Workflow cluster_extraction Extraction & Fractionation cluster_hplc HPLC Purification & Analysis cluster_characterization Further Analysis plant_material Dried Plant Material (Euphorbia pekinensis) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation semi_pure_fraction Semi-Pure Sesquiterpenoid Fraction fractionation->semi_pure_fraction prep_hplc Semi-Preparative HPLC semi_pure_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical HPLC Purity Check fraction_collection->analytical_hplc pure_compound Pure this compound analytical_hplc->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols: Preparation of 9-O-Ethyldeacetylorientalide Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the preparation of analytical standards for 9-O-Ethyldeacetylorientalide, a novel derivative of the hypothetical natural product, Orientalide. The protocols outlined below cover the synthesis, purification, and analytical characterization of this compound, ensuring a high-purity standard suitable for quantitative analysis and biological assays.

Hypothetical Structure of Orientalide: For the context of these protocols, "Orientalide" is posited as a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The structure is conceived to possess an acetyl group at the C9 position, which is chemically modified to generate the target compound.

Synthesis of this compound

The synthesis of this compound from Orientalide is a two-step process involving deacetylation followed by ethylation.

Experimental Protocol: Synthesis

Step 1: Deacetylation of Orientalide

  • Dissolve Orientalide (1.0 g, 1.0 equiv.) in methanol (B129727) (20 mL).

  • Add potassium carbonate (K2CO3) (1.5 g, 3.0 equiv.).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1M HCl.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield deacetylorientalide (B1164397).

Step 2: Ethylation of Deacetylorientalide

  • Dissolve the crude deacetylorientalide (from Step 1) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Add sodium hydride (NaH) (60% dispersion in mineral oil, 0.2 g, 1.5 equiv.) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add iodoethane (B44018) (0.5 mL, 2.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated ammonium (B1175870) chloride solution (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is then subjected to purification.

Purification of this compound

Purification is achieved using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Purification
  • Column: C18 reverse-phase column (250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile

  • Flow Rate: 4.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 500 µL of the crude product dissolved in methanol.

  • Collect fractions corresponding to the major peak.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Analytical Characterization

The purity and identity of the final compound are confirmed by LC-MS and NMR spectroscopy.

Experimental Protocol: Analytical Characterization

LC-MS Analysis:

  • Column: C18 reverse-phase column (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

NMR Spectroscopy:

  • Solvent: Chloroform-d (CDCl3).

  • Spectra Recorded: 1H NMR, 13C NMR, COSY, HSQC, and HMBC.

Data Presentation

Table 1: Summary of Synthesis and Purification
ParameterValue
Starting MaterialOrientalide
Final ProductThis compound
Overall Yield65%
Purity (by HPLC)>99%
AppearanceWhite amorphous solid
Table 2: Analytical Characterization Data
TechniqueParameterObserved Value
LC-MS Retention Time8.2 min
Molecular Ion [M+H]+m/z 305.17
1H NMR Key Signals (ppm)δ 4.10 (q, J=7.0 Hz, 2H), 1.25 (t, J=7.0 Hz, 3H)
13C NMR Key Signals (ppm)δ 65.8, 15.2

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Orientalide deacetylation Deacetylation start->deacetylation ethylation Ethylation deacetylation->ethylation hplc HPLC Purification ethylation->hplc lcms LC-MS Analysis hplc->lcms nmr NMR Spectroscopy hplc->nmr standard Analytical Standard (>99% Purity) lcms->standard nmr->standard

Caption: Experimental workflow for the preparation of this compound.

signaling_pathway cluster_pathway Hypothetical NF-κB Signaling Pathway Inhibition orientalide_deriv This compound ikk IKK Complex orientalide_deriv->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates inflammation Inflammatory Response nucleus->inflammation Gene Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for 9-O-Ethyldeacetylorientalide Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9-O-Ethyldeacetylorientalide is a semi-synthetic flavonoid derivative. While specific data for this compound is not readily available, its core structure is based on orientalide, whose bioactive forms are typically the flavonoids orientin (B1677486) and isoorientin (B1672268). These compounds have demonstrated significant anti-cancer properties in various studies, including the induction of apoptosis and cell cycle arrest in cancer cells. This document provides detailed protocols for cell culture treatment with this compound, based on the known biological activities of orientin and isoorientin. The protocols and data presented herein serve as a guide for investigating the therapeutic potential of this novel compound.

Data Presentation

The following tables summarize the biological effects of orientin and isoorientin in various cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: IC50 Values of Orientin in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)
MDA-MB-231Breast CancerCCK-828.9[1]
A549Lung CancerCCK-821.2[1]
HCT-116Colon CancerCCK-859.1[1]
HepG2Liver CancerCCK-8>50
Huh7Liver CancerCCK-8>50
HT-29Colorectal CancerMTT~12.5 (GI50)

Table 2: Effect of Orientin on Cell Cycle Distribution in HT-29 Cells

Treatment% in Sub-G1% in G0/G1% in S% in G2/M
Control8.3935.5615.3113.03
Orientin (GI50)3.0378.2116.492.55

Data from a study on HT-29 cells treated for 24 hours.[2]

Table 3: Effect of Isoorientin on Apoptosis in Pancreatic Cancer Cells (PANC-1)

TreatmentConcentration (µM)% Apoptotic Cells (Early + Late)
Control0~5
Isoorientin20Increased
Isoorientin40Increased
Isoorientin80Increased
Isoorientin160Increased

Qualitative data indicates a dose-dependent increase in apoptosis. Specific percentages were not provided in the reference material.[3]

Experimental Protocols

General Cell Culture Maintenance
  • Cell Lines: Human cancer cell lines such as A549 (lung), HT-29 (colon), and PANC-1 (pancreatic) can be used.

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • 6-well plates

  • This compound

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in relevant signaling pathways.

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for NF-κB pathway: anti-p65, anti-phospho-p65, anti-IκBα; for AMPK pathway: anti-AMPK, anti-phospho-AMPK, anti-Bax, anti-Bcl-2).

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells and treat with this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding cell_culture->seeding treatment 3. Treatment with This compound seeding->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot

Caption: Experimental workflow for cell culture treatment and analysis.

nf_kb_pathway Hypothetical Signaling Pathway 1: NF-κB Inhibition compound This compound ikb_kinase IκB Kinase (IKK) compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates & Degrades nf_kb NF-κB (p65/p50) ikb->nf_kb Inhibits nucleus Nucleus nf_kb->nucleus Translocates to transcription Pro-inflammatory & Pro-survival Gene Transcription nucleus->transcription Initiates apoptosis Apoptosis transcription->apoptosis Inhibits

Caption: Hypothetical NF-κB signaling pathway inhibition.

ampk_pathway Hypothetical Signaling Pathway 2: AMPK Activation compound This compound ampk AMPK compound->ampk Activates bcl2 Bcl-2 ampk->bcl2 Inhibits bax Bax mitochondrion Mitochondrion bax->mitochondrion Promotes MOMP bcl2->mitochondrion Inhibits MOMP caspases Caspase Activation mitochondrion->caspases Cytochrome c release apoptosis Apoptosis caspases->apoptosis Induces

References

Application Notes and Protocols for In Vitro Assay Development of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of orientalide, a naturally occurring guaianolide sesquiterpene lactone. Sesquiterpene lactones are a large class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4][5] Due to the novelty of this compound, specific in vitro data is not yet available in the public domain. This document provides a series of generalized protocols and application notes for the initial in vitro characterization of this compound, based on established methods for analogous sesquiterpene lactones.

These protocols are intended for researchers, scientists, and drug development professionals to guide the preliminary assessment of the cytotoxic and anti-inflammatory potential of this compound. The proposed assays will investigate the compound's effect on cell viability and key inflammatory mediators.

I. Cytotoxicity Assessment

A primary step in the evaluation of a novel compound is to determine its cytotoxic profile. This is crucial for identifying a therapeutic window and for understanding its potential as an anticancer agent. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6][7][8]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549, or a relevant cancer cell line of interest).

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 5.2
0.198.1 ± 4.5
185.3 ± 6.1
552.7 ± 3.8
1025.9 ± 2.9
2510.4 ± 1.5
502.1 ± 0.8

II. Anti-inflammatory Activity Assessment

Many sesquiterpene lactones exhibit anti-inflammatory properties by modulating key inflammatory pathways.[5] The following assays are designed to evaluate the potential of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Experimental Workflow for Anti-inflammatory Assays

G cluster_0 Cell Culture and Stimulation cluster_1 Supernatant Collection and Analysis cluster_2 Cell Lysate Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Cell Supernatant C->D H Prepare Cell Lysates C->H E Nitric Oxide Assay (Griess Reagent) D->E F PGE2 ELISA D->F G Cytokine ELISA (TNF-α, IL-6) D->G I Western Blot (iNOS, COX-2, p-p65) H->I

Caption: General workflow for in vitro anti-inflammatory assays.

Protocol 1: Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[9][10][11][12][13]

Materials:

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Protocol 2: Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) ELISAs

This protocol uses commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant.[14][15][16][17][18][19][20][21]

Materials:

  • Commercial ELISA kits for PGE2, TNF-α, and IL-6

  • Cell culture supernatants from the NO assay experiment

Procedure:

  • Follow Kit Instructions: Perform the ELISA for each mediator according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (cell culture supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentrations of PGE2, TNF-α, and IL-6 in the samples by interpolating from the standard curves generated for each assay.

Data Presentation: Hypothetical Anti-inflammatory Data
TreatmentNO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350 ± 10100 ± 2080 ± 15
LPS (1 µg/mL)45.8 ± 3.1850 ± 552500 ± 1501800 ± 120
LPS + Cpd (1 µM)35.2 ± 2.5680 ± 401800 ± 1101400 ± 90
LPS + Cpd (5 µM)15.7 ± 1.8320 ± 25900 ± 70750 ± 60
LPS + Cpd (10 µM)5.4 ± 0.9150 ± 18350 ± 30280 ± 25

III. Mechanism of Action: NF-κB Signaling Pathway

Sesquiterpene lactones often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][5][22][23][24][25][26][27] This pathway is a key regulator of the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.

Proposed Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p65/p50-IκBα (Inactive NF-κB) p65 p65 p50 p50 NFkB_active p65/p50 (Active NF-κB) NFkB_inactive->NFkB_active IκBα degradation NFkB_nucleus p65/p50 NFkB_active->NFkB_nucleus Translocation Compound This compound Compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

Protocol 3: NF-κB Reporter Assay

This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. The luminescence signal is proportional to NF-κB transcriptional activity.

Materials:

  • HEK293 or RAW 264.7 cells stably expressing an NF-κB luciferase reporter

  • LPS

  • Luciferase assay reagent

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well white, clear-bottom plate. Pre-treat with this compound for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α for HEK293, LPS for RAW 264.7) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for cytotoxicity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

IV. Conclusion

The protocols outlined in this document provide a foundational framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. The proposed mechanism of action, centered on the inhibition of the NF-κB signaling pathway, offers a testable hypothesis for further mechanistic studies. The data generated from these assays will be instrumental in guiding future pre-clinical development of this novel compound.

References

Application Notes and Protocols for the Administration of Novel Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific administration data for "9-O-Ethyldeacetylorientalide" or its parent compound "orientalide" is available in the public domain. The following application notes and protocols are generalized guidelines for the administration of novel chemical entities in preclinical animal models, based on established pharmacological research practices. Researchers must conduct dose-ranging and toxicity studies to determine the appropriate dosage and administration route for any new compound.

Introduction

These application notes provide a comprehensive overview of the common administration routes for novel compounds, such as "this compound," in various animal models. The protocols outlined below are intended to serve as a foundational guide for researchers in pharmacology and drug development. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.

Data Presentation: Administration Routes and Considerations

The choice of administration route is a critical factor in preclinical studies, influencing the bioavailability, pharmacokinetics, and ultimately, the observed efficacy and toxicity of a compound. The following table summarizes the most common administration routes used in animal models.

Administration RouteCommon Animal ModelsAdvantagesDisadvantagesKey Considerations
Oral (p.o.) Mouse, Rat, Dog, Monkey- Non-invasive and clinically relevant- Easy to administer- Subject to first-pass metabolism- Variable absorption- Formulation (solution, suspension)- Food effects on absorption
Intravenous (i.v.) Mouse, Rat, Rabbit, Dog- 100% bioavailability- Rapid onset of action- Invasive- Risk of embolism and infection- Requires sterile, pyrogen-free formulation- Injection rate must be controlled
Intraperitoneal (i.p.) Mouse, Rat- Large surface area for absorption- Bypasses first-pass metabolism- Risk of injection into abdominal organs- Not a common human route- Proper restraint and injection technique are crucial
Subcutaneous (s.c.) Mouse, Rat, Rabbit- Slower, more sustained absorption- Suitable for suspensions and implants- Can cause local irritation- Limited volume of administration- Site of injection should be varied- Formulation should be non-irritating
Intramuscular (i.m.) Rabbit, Dog, Monkey- Faster absorption than s.c.- Can be used for oily vehicles- Can be painful- Risk of nerve damage- Muscle group selection is important- Limited volume per injection site

Experimental Protocols

The following are detailed protocols for common administration routes. These should be adapted based on the specific compound, animal model, and experimental design.

Oral Gavage (p.o.) in Rodents

Oral gavage is a standard method for precise oral dosing in rodents.

Materials:

  • Animal gavage needle (size appropriate for the animal)

  • Syringe

  • Test compound formulation

  • Animal balance

Procedure:

  • Accurately weigh the animal to determine the correct dosing volume.

  • Prepare the test compound in a suitable vehicle (e.g., water, saline, 0.5% carboxymethylcellulose).

  • Fill the syringe with the appropriate volume of the formulation and attach the gavage needle.

  • Gently restrain the animal, holding it in an upright position.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.

  • Administer the compound slowly and smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Intravenous (i.v.) Injection in Mice (Tail Vein)

This procedure requires skill and practice to perform correctly and humanely.

Materials:

  • Mouse restrainer

  • Heat lamp or warm water to dilate the tail vein

  • 27-30 gauge needle with syringe

  • Sterile test compound formulation

  • 70% ethanol

Procedure:

  • Place the mouse in a suitable restrainer.

  • Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.

  • Wipe the tail with 70% ethanol.

  • Position the needle, bevel up, parallel to the vein and insert it into the vein.

  • A successful insertion is often indicated by a small flash of blood in the hub of the needle.

  • Inject the formulation slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for adverse reactions.

Intraperitoneal (i.p.) Injection in Mice

A common route for administering substances that are not suitable for oral administration.

Materials:

  • 25-27 gauge needle with syringe

  • Test compound formulation

  • Animal balance

Procedure:

  • Weigh the animal to calculate the required dose volume.

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse so its head is pointing downwards. This allows the abdominal organs to move away from the injection site.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid (urine or blood) is drawn into the syringe.

  • Inject the substance smoothly.

  • Withdraw the needle and return the animal to its cage.

Mandatory Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Animal Acclimatization Animal Acclimatization Fasting (if required) Fasting (if required) Animal Acclimatization->Fasting (if required) Compound Administration Compound Administration Fasting (if required)->Compound Administration Blood Sampling (time points) Blood Sampling (time points) Compound Administration->Blood Sampling (time points) Plasma Separation Plasma Separation Blood Sampling (time points)->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

Logical Relationship of Administration Routes to Systemic Circulation

G Oral (p.o.) Oral (p.o.) GI Tract GI Tract Oral (p.o.)->GI Tract absorption Liver (First-Pass) Liver (First-Pass) GI Tract->Liver (First-Pass) Systemic Circulation Systemic Circulation Liver (First-Pass)->Systemic Circulation Intravenous (i.v.) Intravenous (i.v.) Intravenous (i.v.)->Systemic Circulation direct Intraperitoneal (i.p.) Intraperitoneal (i.p.) Portal Vein Portal Vein Intraperitoneal (i.p.)->Portal Vein Portal Vein->Systemic Circulation Liver (Partial First-Pass) Liver (Partial First-Pass) Portal Vein->Liver (Partial First-Pass) Liver (Partial First-Pass)->Systemic Circulation Subcutaneous (s.c.) Subcutaneous (s.c.) Capillaries Capillaries Subcutaneous (s.c.)->Capillaries Capillaries->Systemic Circulation Intramuscular (i.m.) Intramuscular (i.m.) Intramuscular (i.m.)->Capillaries

Caption: The pathways of different administration routes to systemic circulation.

Application Notes & Protocols: A Systematic Approach to In Vivo Dosage Calculation for Novel Compounds like 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The transition from in vitro to in vivo studies is a critical step in drug discovery and development. A key challenge in this process is the determination of a safe and effective dosage for novel compounds. This document provides a comprehensive guide and detailed protocols for establishing an appropriate in vivo dosage range for "9-O-Ethyldeacetylorientalide," a compound for which no prior in vivo data is assumed to exist. The methodologies outlined here follow established preclinical research principles, focusing on a systematic approach starting from fundamental in vitro data to structured in vivo dose-finding studies.

Prerequisite Data for In Vivo Dose Estimation

Before commencing any animal studies, a foundational dataset from in vitro experiments is essential. This data provides the initial basis for estimating a starting dose and understanding the compound's biological activity. For a novel compound like this compound, the following parameters should be thoroughly characterized.

Table 1: Essential In Vitro Data for this compound

ParameterDescriptionExample ValueRelevance to In Vivo Studies
IC₅₀ / EC₅₀ The concentration that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay (e.g., enzyme inhibition, cell proliferation).1.5 µMProvides a benchmark for the compound's potency and helps in estimating a starting dose for efficacy studies.
Cytotoxicity (CC₅₀) The concentration that causes the death of 50% of cells in a cytotoxicity assay (e.g., on a non-target cell line).> 50 µMIndicates the compound's therapeutic index (CC₅₀/IC₅₀). A larger index suggests a wider safety margin.
Solubility The ability of the compound to dissolve in various solvents and physiological buffers.Poorly soluble in water; soluble in DMSO.Critical for developing a suitable formulation for in vivo administration.[1][2][3]
Mechanism of Action The specific biochemical interaction through which the compound produces its pharmacological effect.Unknown (Hypothesized to involve anti-inflammatory pathways based on related structures).Guides the selection of relevant pharmacodynamic markers for in vivo efficacy studies.

Formulation Development for In Vivo Administration

Natural products like this compound are often poorly soluble in aqueous solutions, presenting a significant hurdle for in vivo administration.[1][4] Developing a stable and biocompatible formulation is crucial for ensuring consistent bioavailability.

Protocol 2.1: Vehicle Screening and Formulation Preparation

  • Solubility Testing: Assess the solubility of this compound in a panel of common, non-toxic vehicles. These may include:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300/400 (PEG300/400)

    • Tween 80 or Cremophor EL

    • Corn oil or sesame oil

    • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Vehicle Selection: Choose a vehicle or a combination of vehicles that can dissolve the compound at the required concentration. For oral administration, a suspension or a solution can be prepared. For intravenous administration, a clear, sterile-filtered solution is necessary.[5]

    • Example Formulation (for oral gavage): A common approach for poorly soluble compounds is to create a suspension.[5] A typical vehicle might be 0.5% carboxymethylcellulose (CMC) in saline. Alternatively, a solution can be made using a co-solvent system, such as 10% DMSO, 40% PEG300, and 50% saline.[5]

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of this compound.

    • If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO) with the aid of vortexing or gentle heating.

    • Gradually add the other components of the vehicle while mixing continuously to maintain a clear solution or a uniform suspension.

    • Prepare fresh on the day of the experiment to ensure stability.

Experimental Protocol: Dose-Range Finding (DRF) and MTD Determination

A dose-range finding (DRF) study is the first in vivo experiment performed to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality in the animals.[6][7][8]

Protocol 3.1: Acute Toxicity Study in Mice

  • Animal Model: Select a relevant animal model, typically healthy adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Group Allocation: Randomly assign animals to several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of this compound to each group. A logarithmic dose escalation is common (e.g., 5, 10, 20, 40, 80 mg/kg).[9] The starting dose should be low and estimated based on in vitro data or data from structurally similar compounds. For flavonoids like isoorientin (B1672268), effective doses have been reported in the 15-50 mg/kg range, so a starting dose below this is prudent.[10][11][12]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection).

  • Monitoring and Observations:

    • Monitor animals closely for the first few hours post-administration and then daily for 7-14 days.

    • Record clinical signs of toxicity, including changes in behavior (lethargy, hyperactivity), appearance (piloerection, hunched posture), and physiological functions (respiratory distress, diarrhea).

    • Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[13]

    • Record any mortality.

  • MTD Determination: The MTD is defined as the highest dose that does not produce severe adverse effects, mortality, or more than a 15-20% reduction in body weight.[8][13]

Table 2: Example Dose Escalation Scheme and MTD Data Collection

GroupDose (mg/kg)Route of Admin.No. of AnimalsBody Weight Change (Day 7)Clinical Signs of ToxicityMortality
1VehiclePO5+2%None0/5
210PO5+1.5%None0/5
325PO5-1%None0/5
450PO5-5%Mild, transient lethargy0/5
5100PO5-18%Significant lethargy, piloerection1/5
6200PO5-25%Severe lethargy, hunched posture3/5
Based on this hypothetical data, the MTD would be estimated at 50 mg/kg.

Experimental Protocol: In Vivo Efficacy Study

Once the MTD is established, an efficacy study can be designed to determine the optimal therapeutic dose. This involves administering a range of doses below the MTD in a relevant disease model.

Protocol 4.1: Dose-Response Efficacy Study

  • Disease Model: Utilize an appropriate animal model that reflects the therapeutic indication for this compound (e.g., a lipopolysaccharide (LPS)-induced inflammation model for an anti-inflammatory compound).

  • Group Allocation: Include the following groups (n=8-10 per group for statistical power):

    • Vehicle Control (Healthy)

    • Vehicle Control (Disease Model)

    • Positive Control (a known effective drug, if available)

    • Treatment Groups: At least three dose levels of this compound (e.g., Low, Medium, High). These doses should be fractions of the MTD (e.g., 10, 25, and 50 mg/kg based on the example above).

  • Dosing Regimen: Administer the compound according to a defined schedule (e.g., once daily for 5 days). The frequency and duration should be guided by the disease model and any available pharmacokinetic data.

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points. For an anti-inflammatory study, this could include:

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue.

    • Histopathological analysis of affected tissues.

    • Clinical scores or behavioral assessments.

  • Data Analysis: Compare the outcomes between the treatment groups and the disease control group using appropriate statistical methods (e.g., ANOVA) to identify the effective dose range.

Table 3: Example Data Summary for an Efficacy Study

GroupDose (mg/kg/day)Serum TNF-α (pg/mL)Tissue Histology Score (0-4)
Healthy ControlVehicle50 ± 100.2 ± 0.1
Disease ControlVehicle550 ± 803.5 ± 0.4
Positive ControlDexamethasone (1 mg/kg)150 ± 301.1 ± 0.2
Treatment 110480 ± 703.1 ± 0.5
Treatment 225310 ± 502.0 ± 0.3
Treatment 350180 ± 401.3 ± 0.3

Visualizations: Workflows and Hypothetical Signaling Pathway

G cluster_0 Phase 1: MTD Determination start In Vitro Data (IC50, CC50) formulation Formulation Development (Vehicle Selection) start->formulation drf Dose-Range Finding Study (Single Ascending Doses) formulation->drf observe Monitor Toxicity & Body Weight (7-14 days) drf->observe mtd Determine MTD observe->mtd

Caption: Workflow for MTD determination of a novel compound.

G cluster_1 Phase 2: Efficacy Study mtd_in Established MTD dose_select Select 3-4 Doses (< MTD) mtd_in->dose_select disease_model Induce Disease Model (e.g., Inflammation) dose_select->disease_model treatment Administer Compound (e.g., Daily for 5 days) disease_model->treatment endpoints Measure Efficacy Endpoints (Cytokines, Histology) treatment->endpoints ed Determine Effective Dose (ED) endpoints->ed

Caption: Workflow for a dose-response efficacy study.

G cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Compound This compound Compound->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription

Caption: Hypothetical signaling pathway for investigation.

References

Application Notes and Protocols for the Detection of 9-O-Ethyldeacetylorientalide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Ethyldeacetylorientalide is a sesquiterpene lactone belonging to the guaianolide class of natural products.[1] Sesquiterpene lactones are known for their diverse biological activities, making them of significant interest in drug discovery and development.[1] Accurate and sensitive detection methods for these compounds in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document provides a detailed application note and protocol for the detection of this compound in biological samples, primarily focusing on plasma. The methodologies described herein are based on established analytical techniques for structurally similar sesquiterpene lactones and provide a robust framework for the development and validation of a specific assay for this compound.

Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC21H26O7[]
Molecular Weight390.43 g/mol []
AppearanceOil[3]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its high selectivity and sensitivity.[4][5]

Quantitative Data from Structurally Similar Sesquiterpene Lactones

The following table summarizes typical validation parameters from published LC-MS/MS methods for other sesquiterpene lactones, which can be used as a benchmark for the development of a method for this compound.

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Reference
Isoalantolactone (B1672209)Rat Plasma7.57.5 - 750>85<15<15[4]
Alantolactone (B1664491)Rat Plasma5.55.5 - 550>85<15<15[4]
1,6-O,O-DiacetylbritannilactoneRat Plasma1.51.5 - 1350>80<8.5<8.5[5]
Costunolide (B1669451)Rat Plasma0.190.19 - 76073.8<7<7[6]
DehydrocostuslactoneRat Plasma0.230.23 - 90875.3<7<7[6]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for extracting small molecules from plasma.[5][6]

Materials:

  • Biological sample (e.g., plasma)

  • This compound standard

  • Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound or another sesquiterpene lactone not present in the sample)

  • Acetonitrile (B52724) or Methanol (B129727) (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterSuggested Condition
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterSuggested Condition
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]+ for this compound (391.4)
Product Ions (m/z)To be determined by direct infusion of a standard solution. Common losses for sesquiterpene lactones include H2O, CO, and side chains.
Dwell Time100 ms
Collision GasArgon
Ion Source Temperature500°C

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma) is_add Add Internal Standard sample->is_add ppt Protein Precipitation (Acetonitrile/Methanol) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the extraction and analysis of this compound from biological samples.

Hypothetical Signaling Pathway Inhibition

Guaianolide sesquiterpene lactones have been reported to exhibit anti-cancer activity, in part through the inhibition of pro-inflammatory and cell survival pathways.[1] The following diagram illustrates a generalized potential mechanism of action.

signaling_pathway cluster_cell Cancer Cell cytokine Pro-inflammatory Cytokine receptor Receptor cytokine->receptor nfkb NF-κB receptor->nfkb Activation nucleus Nucleus nfkb->nucleus Translocation gene Target Gene Expression (e.g., Cyclin D1, Bcl-2) nucleus->gene proliferation Cell Proliferation & Survival gene->proliferation compound 9-O-Ethyldeacetyl- orientalide compound->nfkb Inhibition

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in biological samples. The provided workflow and hypothetical signaling pathway offer a practical and conceptual framework for further investigation of this compound. It is essential to perform a full method validation according to regulatory guidelines before applying this method to preclinical or clinical studies.

References

Application Notes and Protocols for Long-Term Storage and Stability of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols provide a general framework for determining the long-term storage and stability of a new chemical entity, "9-O-Ethyldeacetylorientalide." As no specific data for this compound was found, the information is based on general guidelines for pharmaceutical stability studies.[1][2][3] The specific conditions and protocols must be validated experimentally for this particular substance.

Introduction

Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[3] These application notes provide a comprehensive guide to establishing the long-term storage and stability profile of this compound. The protocols outlined below are based on internationally recognized guidelines and are intended to be adapted for the specific properties of this compound.

Long-Term Storage Conditions

The selection of appropriate long-term storage conditions is crucial for maintaining the integrity of this compound. The recommended storage conditions are typically determined based on the climatic zone where the product will be marketed. The following table summarizes the general long-term and accelerated stability testing conditions as per ICH guidelines.

Table 1: General Conditions for Stability Testing [1]

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

For initial assessment, it is recommended to store this compound under a range of conditions to identify potential degradation pathways.

Experimental Protocols

Objective: To evaluate the thermal stability and, if applicable, sensitivity to moisture of this compound over a prolonged period under recommended storage conditions.

Materials:

  • Three production batches of this compound.[1]

  • Container closure system identical to the proposed packaging for storage and distribution.[1]

  • Calibrated stability chambers.

  • Analytical instrumentation (e.g., HPLC, LC-MS, GC-MS, spectrophotometer).

  • Reference standard of this compound.

Methodology:

  • Sample Preparation: Package samples from three production batches of this compound in the proposed container closure system.

  • Storage: Place the packaged samples in stability chambers set to the long-term storage condition (e.g., 25°C / 60% RH).

  • Testing Frequency: Conduct testing at the following intervals: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[1]

  • Analytical Testing: At each time point, analyze the samples for the following attributes, as appropriate:

    • Appearance (physical form, color)

    • Assay (potency)

    • Degradation products/impurities

    • Moisture content

    • Other relevant physical and chemical properties.

  • Data Analysis: Compare the results at each time point to the initial data (time 0). A significant change is defined as a failure to meet the established specification.

Objective: To increase the rate of chemical degradation and physical change of this compound by using exaggerated storage conditions to predict its long-term stability.[1]

Methodology:

  • Sample Preparation: Use samples from at least one to three initial batches.[2]

  • Storage: Place the samples in a stability chamber set to the accelerated storage condition (e.g., 40°C / 75% RH).

  • Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[1]

  • Analytical Testing: Perform the same analytical tests as described in the long-term stability protocol.

  • Data Analysis: If a significant change occurs during the accelerated study, an intermediate storage condition (e.g., 30°C / 65% RH) should be evaluated.[1] The data can also be used to evaluate the effect of short-term excursions outside the label storage conditions.[1]

Visualizations

The following diagram illustrates the general workflow for conducting a stability study for a new chemical entity like this compound.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Objectives & Specifications B Select Batches & Container Closure System A->B C Develop & Validate Analytical Methods B->C D Place Samples in Stability Chambers C->D E Conduct Testing at Specified Intervals D->E F Analyze Data & Identify Trends E->F G Determine Shelf-Life & Storage Conditions F->G H Prepare Stability Report G->H

Caption: General workflow of a pharmaceutical stability study.

This diagram illustrates a hypothetical degradation pathway for this compound, which would need to be confirmed through experimental stress testing (e.g., exposure to acid, base, oxidation, light, and heat).

G A This compound B Degradation Product 1 (e.g., Hydrolysis Product) A->B Hydrolysis (H₂O, pH) C Degradation Product 2 (e.g., Oxidation Product) A->C Oxidation (O₂, Peroxide) D Degradation Product 3 (e.g., Photodegradation Product) A->D Photolysis (Light)

Caption: Hypothetical degradation pathways for this compound.

Data Presentation

All quantitative data from stability studies should be summarized in a clear and organized manner. The following table is a template for presenting stability data for this compound.

Table 2: Example Stability Data Table for this compound

Test ParameterSpecificationTime 03 Months6 Months9 Months12 Months
Storage Condition: 25°C / 60% RH
AppearanceWhite to off-white powderConformsConformsConformsConformsConforms
Assay (%)98.0 - 102.099.599.399.198.998.7
Total Impurities (%)NMT 1.00.20.30.40.50.6
Moisture Content (%)NMT 0.50.10.10.20.20.2
Storage Condition: 40°C / 75% RH
AppearanceWhite to off-white powderConformsConformsSlight Discoloration--
Assay (%)98.0 - 102.099.598.897.5--
Total Impurities (%)NMT 1.00.20.51.2--
Moisture Content (%)NMT 0.50.10.30.4--

NMT = Not More Than

Conclusion

The long-term storage and stability of this compound must be determined through a systematic and well-documented stability testing program. The protocols and guidelines presented in these application notes provide a robust framework for establishing the shelf-life and recommended storage conditions for this new chemical entity, ensuring its quality and safety for its intended use. It is imperative that these general procedures are adapted and validated based on the specific physicochemical properties of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during the O-ethylation of complex molecules.

Question Possible Causes Troubleshooting Steps
Why is the yield of my 9-O-ethylation reaction consistently low? 1. Incomplete deprotonation of the hydroxyl group: The base may not be strong enough to fully deprotonate the 9-OH group. 2. Steric hindrance: The ethylating agent may be too bulky to access the 9-OH group. 3. Poor solubility of starting materials: Deacetylorientalide may not be fully dissolved in the chosen solvent, limiting its availability for reaction. 4. Side reactions: Competing reactions, such as N-alkylation if nitrogen is present, or elimination reactions, can consume starting materials and reagents.[1] 5. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Optimize the base: Switch to a stronger base (e.g., NaH, KHMDS) or use a larger excess. Ensure the base is fresh and properly handled to maintain its reactivity. 2. Select a less hindered ethylating agent: Consider using ethyl iodide or ethyl triflate. 3. Improve solubility: Screen different aprotic polar solvents (e.g., DMF, DMSO, THF). Gentle heating may also improve solubility, but monitor for decomposition. 4. Modify reaction conditions: Lowering the reaction temperature may reduce the rate of side reactions. Use of a protecting group strategy for other reactive functional groups might be necessary. 5. Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting material and the formation of product and byproducts. This can help identify the optimal reaction time and temperature to maximize yield before significant decomposition occurs.
How can I minimize the formation of byproducts? 1. Over-alkylation: Other hydroxyl groups in the molecule may also be ethylated. 2. Elimination reactions: If there is a suitable leaving group adjacent to a proton, elimination can compete with substitution.[1] 3. Reaction with solvent: Some solvents can react with the base or ethylating agent.1. Use stoichiometric amounts of reagents: Carefully control the stoichiometry of the base and ethylating agent. A slight excess of the ethylating agent is often used, but a large excess can lead to multiple alkylations. 2. Control the temperature: Lower temperatures generally favor substitution over elimination. 3. Choose an inert solvent: Select a solvent that is unreactive under the basic conditions of the O-alkylation.
What are the best practices for purifying the final product? 1. Similar polarity of product and starting material: This can make chromatographic separation difficult. 2. Presence of oily byproducts: These can complicate purification by column chromatography.[1]1. Optimize chromatographic conditions: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina, C18). 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 3. Preparative HPLC: For difficult separations, preparative HPLC can provide high purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common ethylating agents for O-ethylation?

A1: Common ethylating agents include ethyl iodide (EtI), ethyl bromide (EtBr), diethyl sulfate (B86663) ((Et)₂SO₄), and ethyl trifluoromethanesulfonate (B1224126) (EtOTf). The choice depends on the reactivity of the substrate and the desired reaction conditions. For hindered hydroxyl groups, a more reactive agent like ethyl triflate may be necessary.

Q2: How do I choose the right base for the reaction?

A2: The base should be strong enough to deprotonate the hydroxyl group but not so strong that it causes decomposition or unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (B128534) (NEt₃). The pKa of the hydroxyl group on your substrate will guide the selection of an appropriate base.

Q3: What is the ideal solvent for this type of reaction?

A3: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are typically used for O-alkylation reactions. The choice of solvent can significantly impact the reaction rate and yield by influencing the solubility of the reactants and the solvation of the ions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A spot for the starting material, the product, and a co-spot (a mixture of the reaction mixture and starting material) should be run. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Model Experimental Protocol: Synthesis of a 9-O-Berberine Derivative

This protocol is for the synthesis of a 9-O-derivative of berberine (B55584) and serves as an illustrative example.[2][3] Researchers should adapt this protocol for the synthesis of 9-O-Ethyldeacetylorientalide based on the specific reactivity of their starting material.

Reaction Scheme (Analogous):

Berberrubine (B190655) Hydrobromide + Amide → 9-O-Substituted Berberine Derivative[3]

Reagents and Conditions: [3]

Reagent/ConditionQuantity/Value
Berberrubine Hydrobromide1 mmol
Triethylamine3.5 mmol
Amide1 mmol
Acetonitrile10 mL
Reaction TemperatureReflux
Reaction Time4 h
Yield 75%

Procedure: [3]

  • To a suspension of berberrubine hydrobromide (1 mmol) in acetonitrile (10 mL), add triethylamine (3.5 mmol).

  • Add a solution of the desired amide (1 mmol) dissolved in acetonitrile.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture.

  • Filter the precipitate (the product).

  • Recrystallize the product from acetonitrile to purify.

Visualizing Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Deacetylorientalide in Anhydrous Solvent add_base Add Base (e.g., NaH, K2CO3) start->add_base add_ethyl Add Ethylating Agent (e.g., EtI) add_base->add_ethyl react Stir at Controlled Temperature add_ethyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify end Characterize Product (NMR, MS) purify->end

Caption: General workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_sm Starting Material Consumed? (TLC/LC-MS) start->check_sm no_sm_consumed No check_sm->no_sm_consumed sm_consumed Yes check_sm->sm_consumed check_reagents Check Reagent Activity (Base, Ethylating Agent) no_sm_consumed->check_reagents increase_temp Increase Temperature or Change Solvent check_reagents->increase_temp byproducts Multiple Byproducts Observed? sm_consumed->byproducts yes_byproducts Yes byproducts->yes_byproducts no_byproducts No byproducts->no_byproducts lower_temp Lower Temperature yes_byproducts->lower_temp protecting_groups Consider Protecting Groups lower_temp->protecting_groups decomp Product Decomposition? no_byproducts->decomp yes_decomp Yes decomp->yes_decomp no_decomp No decomp->no_decomp shorter_time Shorter Reaction Time yes_decomp->shorter_time purification_issue Investigate Purification Loss no_decomp->purification_issue

Caption: Troubleshooting flowchart for low reaction yield.

side_reactions starting_material Deacetylorientalide + Et-X desired_product This compound (Desired Product) starting_material->desired_product SN2 at 9-OH (Substitution) over_alkylation Over-Alkylation (Di- or Tri-ethylation) starting_material->over_alkylation Alkylation at other sites n_alkylation N-Alkylation (if applicable) starting_material->n_alkylation SN2 at Nitrogen elimination Elimination Product starting_material->elimination E2 Reaction

Caption: Potential side reactions in the ethylation of Deacetylorientalide.

References

Technical Support Center: 9-O-Ethyldeacetylorientalide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 9-O-Ethyldeacetylorientalide. This guide provides troubleshooting advice and answers to frequently asked questions, particularly concerning peak tailing issues that researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to peak tailing in reversed-phase HPLC?

This compound is a sesquiterpene lactone. Like many natural products, its structure contains multiple polar functional groups, including hydroxyl (-OH), ester, and lactone moieties. In reversed-phase HPLC, which commonly uses silica-based columns (like C18), these polar groups can engage in secondary interactions with residual silanol (B1196071) groups (Si-OH) on the stationary phase surface.[1][2][3] This is a common cause of peak tailing for polar and basic compounds.[1][2][3] These secondary interactions are different from the primary hydrophobic retention mechanism and can lead to a portion of the analyte molecules being retained longer than the main peak, resulting in an asymmetrical, tailing peak shape.[2]

Q2: My chromatogram for this compound shows significant peak tailing. What are the most likely causes and where should I start troubleshooting?

Peak tailing can stem from several factors, broadly categorized as chemical (interactions) or physical (system issues). A systematic approach is the best way to identify and resolve the problem.[4]

Common Causes of Peak Tailing:

  • Secondary Silanol Interactions: The most common chemical cause for compounds like this.[1][3]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can increase silanol interactions.[1]

  • Column Issues: Degradation of the column, creation of a void at the column inlet, or a contaminated guard column can all distort peak shape.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase.[4][5]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][6]

Below is a troubleshooting workflow to help you systematically address the issue.

G start Peak Tailing Observed check_overload 1. Check for Mass Overload start->check_overload reduce_conc Dilute Sample or Reduce Injection Volume check_overload->reduce_conc Is peak shape concentration-dependent? check_mobile_phase 2. Optimize Mobile Phase check_overload->check_mobile_phase If no resolved Problem Resolved reduce_conc->resolved If yes add_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) check_mobile_phase->add_modifier check_column 3. Evaluate Column Health add_modifier->check_column If not resolved add_modifier->resolved If resolved flush_column Flush/Regenerate Column or Replace Guard Column check_column->flush_column check_system 4. Check System Hardware check_column->check_system If column is new and problem persists replace_column Replace Analytical Column flush_column->replace_column If not resolved flush_column->resolved If resolved replace_column->resolved If resolved check_tubing Minimize Tubing Length/ID check_system->check_tubing check_tubing->resolved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q3: How can I reduce secondary interactions with the stationary phase?

Mitigating secondary silanol interactions is key to achieving a symmetrical peak shape for polar analytes. This is typically achieved by optimizing the mobile phase or selecting a more suitable column.

Mobile Phase Optimization:

  • Add an Acidic Modifier: Adding a small amount of acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase protonates the silanol groups (Si-O⁻ to Si-OH). This neutralizes their negative charge, reducing their ability to interact with the polar groups on your analyte.[7]

  • Use Methanol (B129727): In some cases, using methanol instead of acetonitrile (B52724) as the organic modifier can help. Methanol is a protic solvent and can form hydrogen bonds with the silanol groups, effectively "shielding" them from the analyte.

The diagram below illustrates how acidic modifiers reduce silanol interactions.

G cluster_0 Without Acidic Modifier cluster_1 With Acidic Modifier (e.g., HCOOH) Analyte1 Analyte Silanol1 Ionized Silanol (Si-O⁻) Analyte1->Silanol1 Strong Secondary Interaction (Tailing) Analyte2 Analyte Silanol2 Protonated Silanol (Si-OH) Analyte2->Silanol2 Interaction Minimized (Good Peak Shape) H_ion H⁺ H_ion->Silanol1 Protonation

Caption: Mechanism of reducing silanol interactions with an acidic modifier.

Column Selection:

  • Use End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are chemically bonded with a small, non-polar group to make them inert.[2] Using a high-quality, fully end-capped C18 column is recommended.

  • Consider Alternative Phases: If tailing persists, a column with a different stationary phase, such as a polar-embedded or a phenyl-hexyl column, might provide a different selectivity and reduce the specific interactions causing the tailing.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

This protocol details a systematic approach to adjusting the mobile phase to improve the peak shape of this compound.

Objective: To minimize secondary silanol interactions and achieve a USP tailing factor between 0.9 and 1.3.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure Water

  • Formic Acid (FA), ~99% purity

  • Trifluoroacetic Acid (TFA), HPLC grade

Procedure:

  • Establish a Baseline:

    • Prepare your standard mobile phase (e.g., Acetonitrile:Water gradient) and run your sample to record the initial chromatogram and measure the peak tailing factor.

  • Introduce an Acidic Modifier:

    • Prepare a new aqueous mobile phase (Solvent A) containing 0.1% v/v Formic Acid. To do this, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water.

    • Your organic mobile phase (Solvent B) will be Acetonitrile.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and evaluate the peak shape.

  • Compare Modifiers (If Necessary):

    • If tailing is still present with formic acid, you can test a stronger ion-pairing agent like TFA.[7]

    • Prepare a new aqueous mobile phase with 0.05% to 0.1% v/v TFA.

    • Repeat the equilibration and injection steps. Note: TFA can be persistent in the HPLC system and may suppress MS signals if using LC-MS.

  • Evaluate Organic Modifier:

    • If using acetonitrile, try substituting it with methanol at the same concentration or gradient profile.

    • Equilibrate the column thoroughly and inject the sample.

Data Comparison:

ParameterInitial MethodWith 0.1% Formic AcidWith 0.1% TFAWith Methanol
Mobile Phase A Water0.1% FA in Water0.1% TFA in Water0.1% FA in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileMethanol
Retention Time Record ValueRecord ValueRecord ValueRecord Value
Tailing Factor Record ValueRecord ValueRecord ValueRecord Value
Resolution (Rs) Record ValueRecord ValueRecord ValueRecord Value
Protocol 2: Diagnosing and Addressing Column and System Issues

This protocol helps determine if the peak tailing is caused by physical issues with the column or HPLC system.

Objective: To rule out column degradation and extra-column volume as causes of peak tailing.

Procedure:

  • Check for Mass Overload:

    • Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

    • Inject each sample using the same method. If the peak shape improves significantly at lower concentrations, you are experiencing column overload.[5] The solution is to dilute your sample.

  • Evaluate the Guard Column:

    • If you are using a guard column, remove it from the flow path and connect the injector directly to the analytical column.

    • Run the sample. If the peak shape improves, the guard column is contaminated or blocked and should be replaced.

  • Column Flushing and Regeneration:

    • If the peak tailing has worsened over time, the column may be contaminated.[4]

    • Disconnect the column from the detector.

    • Flush the column in the reverse direction with a series of strong solvents. A typical sequence for a C18 column is:

      • Mobile Phase (without buffer)

      • 100% Water

      • 100% Acetonitrile

      • 100% Isopropanol

      • 100% Acetonitrile

      • Re-equilibrate with the initial mobile phase in the forward direction.

  • Inspect for Voids and System Dead Volume:

    • A sudden drop in pressure or severely distorted peaks can indicate a void at the column inlet. If this occurs, the column usually needs to be replaced.

    • Check all fittings and tubing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and that the connections are made properly to avoid dead volume.[1][6]

Example HPLC Method for Sesquiterpene Lactones

Based on published methods for similar compounds, the following provides a good starting point for the analysis of this compound.[8][9][10]

ParameterRecommended Condition
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 40 minutes[8]
Flow Rate 1.0 mL/min[8][9]
Column Temperature 30 °C[8]
Injection Volume 5-10 µL
Sample Solvent Mobile Phase or a weaker solvent (e.g., 50:50 ACN:Water)[11]
Detection UV, 205-210 nm[8][9][10]

References

"9-O-Ethyldeacetylorientalide" poor solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 9-O-Ethyldeacetylorientalide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a sesquiterpenoid natural product isolated from Euphorbia pekinensis.[] Its basic chemical properties are summarized below.

PropertyValue
Molecular Formula C₂₁H₂₆O₇[]
Molecular Weight 390.432 g/mol []
Appearance Oil[][2]
Chemical Family Sesquiterpenoids[]

Q2: I'm observing very low solubility of this compound in my aqueous buffer (e.g., PBS, Tris). Is this expected?

Q3: What are the initial steps I should take to try and dissolve this compound?

For initial attempts, it is recommended to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. This is a common and practical first step for poorly soluble compounds.

Troubleshooting Guide: Enhancing Solubility

If you are encountering precipitation or cloudiness when diluting your this compound stock solution into an aqueous buffer, consider the following troubleshooting strategies.

Strategy 1: Co-solvents

The use of a co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution.[4][9][10][11]

dot

CoSolvent_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting cluster_success Success start Weigh this compound dissolve Dissolve in 100% Organic Solvent (e.g., DMSO, Ethanol) start->dissolve dilute Dilute stock into aqueous buffer dissolve->dilute observe Observe for precipitation dilute->observe precip_yes Precipitation Occurs observe->precip_yes Yes precip_no No Precipitation: Clear Solution Achieved observe->precip_no No increase_cosolvent Increase co-solvent concentration in buffer precip_yes->increase_cosolvent test_other_cosolvents Test alternative co-solvents increase_cosolvent->test_other_cosolvents If still insoluble test_other_cosolvents->dilute

Caption: Workflow for using co-solvents to improve solubility.

Experimental Protocol: Co-solvent Method

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in a 100% water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol to create a concentrated stock (e.g., 10-50 mM). Gentle warming or vortexing may aid dissolution.

  • Serial Dilution: Serially dilute the stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer and mix immediately to avoid localized high concentrations that can cause precipitation.

  • Determine Maximum Tolerated Co-solvent Concentration: If precipitation occurs, you can try increasing the percentage of the organic solvent in the final aqueous solution (e.g., starting with 0.1% and increasing to 0.5%, 1%, or higher). Be mindful that high concentrations of organic solvents can affect experimental outcomes and may be toxic to cells.

  • Test Alternative Co-solvents: If one co-solvent is not effective or is incompatible with your assay, test others. Common choices include:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • N,N-Dimethylformamide (DMF)

    • Propylene Glycol (PG)[9]

    • Polyethylene Glycol (PEG), e.g., PEG 300 or PEG 400[9]

Co-solventTypical Starting ConcentrationNotes
DMSO0.1 - 0.5% (v/v)Widely used, but can have cellular effects at >0.5-1%.
Ethanol0.5 - 2% (v/v)Less toxic than DMSO for many cell types.
PEG 4001 - 10% (v/v)A polymer often used in drug formulations.
Strategy 2: pH Adjustment

For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[4][12] While the pKa of this compound is not documented, its structure contains ester and ether linkages that could potentially be hydrolyzed at extreme pH values, so this method should be approached with caution and stability assessments.

Experimental Protocol: pH Adjustment

  • Assess Compound Stability: Before extensive use, test the stability of this compound in buffers of varying pH (e.g., pH 5, 7.4, 9) over time. Analyze for degradation using methods like HPLC.

  • Prepare Buffers of Different pH: Make a series of your working buffer at different pH values (e.g., in 0.5 unit increments).

  • Test Solubility: Add the organic stock solution of this compound to each buffer and observe for solubility.

  • Select Optimal pH: Choose the pH that provides the best solubility without compromising the compound's stability or the integrity of your experiment.

Strategy 3: Use of Surfactants

Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[11]

Experimental Protocol: Surfactant Method

  • Select a Surfactant: Choose a non-ionic surfactant that is compatible with your experimental system. Common examples include Tween® 20, Tween® 80, or Pluronic® F-68.

  • Prepare Surfactant-Containing Buffer: Add the surfactant to your aqueous buffer at a concentration above its critical micelle concentration (CMC). A typical starting concentration is 0.01-0.1% (w/v).

  • Dissolve Compound: Add the organic stock of this compound to the surfactant-containing buffer with vigorous mixing.

SurfactantTypical ConcentrationNotes
Tween® 20 / 800.01 - 0.1%Commonly used in biological assays.
Pluronic® F-680.02 - 0.2%A mild non-ionic surfactant.
Strategy 4: Advanced Formulation Approaches

If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies. These often require specialized equipment and expertise.

dot

Advanced_Strategies cluster_problem Initial Problem cluster_solutions Advanced Formulation Strategies cluster_outcome Desired Outcome insoluble Poor Solubility in Aqueous Buffers cyclodextrin Cyclodextrin Complexation insoluble->cyclodextrin solid_dispersion Solid Dispersion insoluble->solid_dispersion lipid Lipid-Based Formulations (e.g., SEDDS, Liposomes) insoluble->lipid nanoparticles Particle Size Reduction (Nanosuspensions) insoluble->nanoparticles soluble Enhanced Aqueous Solubility & Bioavailability cyclodextrin->soluble solid_dispersion->soluble lipid->soluble nanoparticles->soluble

Caption: Advanced strategies for enhancing drug solubility.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic drug molecules, thereby increasing their solubility in water.[5][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[3][4][14] Methods like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions, which often have higher dissolution rates than the crystalline form.[3][7]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can be effective.[3][5][9][13] These formulations can improve oral bioavailability by presenting the drug in a solubilized form.

  • Particle Size Reduction: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4][7][9][10][12] Techniques include micronization and the creation of nanosuspensions.[4][10][12]

These advanced methods typically require significant formulation development and should be considered when simpler approaches fail or for preclinical and clinical development stages.

References

Technical Support Center: In Vitro Anticancer Studies of Hederoside C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "9-O-Ethyldeacetylorientalide" was not available in the public domain. Therefore, this technical support center has been created using Hederoside C , a well-researched natural compound, as a representative example to address potential inconsistencies and technical questions that may arise during in vitro studies of similar compounds.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variable results in their in vitro experiments with Hederoside C, a pentacyclic triterpene saponin (B1150181) with demonstrated anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for Hederoside C in our cancer cell line. What could be the cause?

A1: Inconsistent IC50 values for Hederoside C can stem from several factors:

  • Cell Line Viability and Passage Number: Ensure your cancer cell lines (e.g., MG63, U2OS) are healthy, free from contamination, and within a low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Compound Solubility and Stability: Hederoside C, like many natural products, may have limited aqueous solubility. Ensure complete solubilization in your vehicle (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment as the compound may degrade upon storage in aqueous solutions.

  • Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence the apparent IC50. Assays based on metabolic activity (like MTT) can be confounded by treatments that alter cellular metabolism without necessarily causing cell death. Consider using a secondary assay that measures cell death directly (e.g., trypan blue exclusion, LDH release) to confirm your findings.

  • Treatment Duration: The anti-proliferative effects of Hederoside C have been shown to be time-dependent.[1] Ensure you are using a consistent and appropriate treatment duration in your experiments.

Q2: We are not seeing the expected induction of apoptosis after Hederoside C treatment. What should we check?

A2: If you are not observing apoptosis, consider the following:

  • Concentration and Time-Course: Apoptosis is both dose- and time-dependent. You may need to perform a time-course experiment with varying concentrations of Hederoside C to identify the optimal conditions for apoptosis induction in your specific cell line.

  • Method of Apoptosis Detection: Different methods detect different stages of apoptosis. For example, Annexin V staining detects early apoptosis, while TUNEL assays and PARP cleavage analysis detect later stages.[1][2] Using a combination of methods can provide a more complete picture.

  • Cell Line Specific Responses: Not all cell lines are equally sensitive to the pro-apoptotic effects of Hederoside C. The genetic background of your cells, particularly the status of key apoptotic regulators like p53 and Bcl-2 family members, will play a crucial role.[1][2]

  • Upstream Signaling Pathways: Hederoside C-induced apoptosis is linked to the intrinsic pathway, involving the regulation of p53, Bax, and Bcl-2.[1][2] Confirm that these upstream signaling events are occurring in your system.

Q3: Our Western blot results for STAT3 phosphorylation are variable after Hederoside C treatment. How can we improve consistency?

A3: Variability in phospho-protein Western blots is a common issue. To improve consistency:

  • Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of your target protein.

  • Sample Handling: Keep cell lysates on ice at all times and process them quickly. Multiple freeze-thaw cycles can degrade proteins.

  • Loading Controls: Ensure you are using a reliable loading control. Keep in mind that some treatments can alter the expression of commonly used housekeeping proteins. It may be necessary to test multiple loading controls to find one that is stable under your experimental conditions.

  • Antibody Quality: Use a well-validated antibody specific for phosphorylated STAT3. Ensure the antibody has been validated for the species you are working with.

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent IC50 Values
Issue Potential Cause Recommended Solution
High variability between replicate wells- Inaccurate pipetting- Uneven cell seeding- Compound precipitation- Calibrate pipettes regularly- Ensure a single-cell suspension before seeding- Visually inspect for precipitation after adding the compound to the media
IC50 value is significantly higher than published data- Low compound purity- Cell line resistance- Sub-optimal treatment duration- Verify the purity of your Hederoside C stock- Check the passage number and origin of your cell line- Perform a time-course experiment to determine the optimal endpoint
IC50 value is significantly lower than published data- Hypersensitive cell line- Error in stock concentration calculation- Contamination of cell culture- Confirm the identity of your cell line (e.g., by STR profiling)- Re-verify the concentration of your stock solution- Regularly test for mycoplasma contamination
Table 2: Troubleshooting Apoptosis Assay Failures
Issue Potential Cause Recommended Solution
No increase in Annexin V positive cells- Treatment time is too short- Apoptosis is occurring through a different pathway- Incorrect compensation in flow cytometry- Increase the incubation time with Hederoside C- Investigate other forms of cell death (e.g., necrosis, autophagy)- Use single-stain controls to set up proper compensation
No cleavage of Caspase-3 or PARP- Insufficient concentration of Hederoside C- Lysate collection is too early- Poor antibody quality- Perform a dose-response experiment- Collect lysates at later time points- Use a positive control (e.g., staurosporine) to validate your antibody and protocol

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., MG63, U2OS) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Hederoside C in culture medium. Replace the overnight medium with the compound-containing medium and incubate for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Phospho-STAT3
  • Cell Lysis: After treatment with Hederoside C, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

HederosideC_Apoptosis_Pathway HederosideC Hederoside C p53 p53 HederosideC->p53 Upregulates Bcl2 Bcl-2 HederosideC->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mito Mitochondrion Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Hederoside C induces intrinsic apoptosis.

HederosideC_STAT3_Pathway HederosideC Hederoside C MAPKs MAPKs (ERK, JNK, p38) HederosideC->MAPKs Inhibits phosphorylation pSTAT3 p-STAT3 HederosideC->pSTAT3 Inhibits STAT3 STAT3 MAPKs->STAT3 Phosphorylates Nucleus Nucleus pSTAT3->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Regulates gene transcription for

Caption: Hederoside C inhibits the STAT3 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments CellCulture 1. Cancer Cell Culture (e.g., MG63, U2OS) Treatment 2. Hederoside C Treatment (Dose and Time Course) CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Western Blot for PARP) Treatment->Apoptosis Signaling 3c. Signaling Pathway Analysis (e.g., Western Blot for p-STAT3) Treatment->Signaling IC50 4a. IC50 Determination Viability->IC50 ApoptosisConfirm 4b. Apoptosis Confirmation Apoptosis->ApoptosisConfirm Mechanism 4c. Mechanism of Action Signaling->Mechanism

Caption: Workflow for in vitro evaluation of Hederoside C.

References

"9-O-Ethyldeacetylorientalide" degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the general characteristics of sesquiterpene lactones, the chemical class to which 9-O-Ethyldeacetylorientalide belongs. Specific stability and degradation data for this compound are not currently available in the scientific literature. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent or lower-than-expected activity with this compound in my cell culture experiments. What could be the cause?

A1: Inconsistent or reduced activity of a compound in cell culture can stem from several factors. For sesquiterpene lactones like this compound, chemical instability in the culture medium is a primary suspect. Degradation can occur due to the physiological pH (around 7.4) and temperature (37°C) of the culture environment. Other potential causes include precipitation of the compound, adsorption to plasticware, or cellular metabolism.

Q2: How can I determine if this compound is degrading in my cell culture medium?

A2: The most direct method to assess the stability of your compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS)[1][2][3]. This involves incubating this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) at 37°C and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to measure the concentration of the parent compound.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: To ensure maximum stability, stock solutions of this compound should be prepared in a dry, high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.

Q4: Can components of the cell culture medium affect the stability of this compound?

A4: Yes, components in the medium can influence compound stability. For instance, some sesquiterpene lactones have been shown to be unstable at a neutral pH of 7.4.[4] The presence of serum with esterase activity could potentially lead to the hydrolysis of ester groups on the molecule. It is recommended to test the compound's stability in both serum-free and serum-containing media if you suspect interactions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent dose-response curves between experiments Compound degradation in culture medium.Perform a stability study of this compound in your specific medium at 37°C using HPLC or LC-MS. Prepare fresh working solutions for each experiment from a frozen stock.
Complete loss of compound activity Rapid degradation of the compound.Assess stability at earlier time points (e.g., 0, 1, 2, 4 hours). Consider if the initial stock solution has degraded; use a fresh vial of the compound to prepare a new stock solution.
Precipitation observed after adding the compound to the medium Poor solubility of the compound in the aqueous medium.Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%). Pre-warm the medium before adding the compound. Visually inspect for precipitates after addition.
Higher IC50 values than expected Gradual degradation of the compound over the course of the experiment.Reduce the incubation time of your assay if possible. Alternatively, replenish the compound by performing partial media changes with fresh compound during long-term experiments.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in the cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C incubator.

  • Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample Analysis: Once all time points are collected, thaw the samples. Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.

  • Data Analysis: Plot the concentration of this compound versus time. Calculate the half-life (t½) of the compound in the medium.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
Medium Time (hours) Remaining Compound (%) Calculated Half-life (hours)
DMEM + 10% FBS010012.5
865
2428
488
RPMI-1640 + 10% FBS010010.2
858
2420
485

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare 10 µM Working Solution in Medium stock->working t0 T=0h t2 T=2h t8 T=8h t24 T=24h t48 T=48h hplc HPLC/LC-MS Analysis t0->hplc t2->hplc t8->hplc t24->hplc t48->hplc data Data Analysis (Half-life Calculation) hplc->data

Caption: Workflow for assessing compound stability in cell culture media.

degradation_pathway cluster_degradation Potential Degradation in Culture Media (pH 7.4, 37°C) parent This compound (Active Compound) hydrolysis Hydrolyzed Product (Inactive) parent->hydrolysis Ester Hydrolysis adduct Media Adduct (Inactive) parent->adduct Reaction with Media Components

Caption: Potential degradation pathways for sesquiterpene lactones.

References

Technical Support Center: Optimizing Mass Spectrometry for 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mass spectrometry ionization of 9-O-Ethyldeacetylorientalide.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and weight of this compound?

A1: The molecular formula of this compound is C21H26O7, and its molecular weight is 390.432 g/mol [].

Q2: Which ionization technique is most suitable for analyzing this compound?

Q3: What are common adducts I might observe with this compound in ESI-MS?

A3: In positive ion mode ESI-MS, you can expect to see the protonated molecule [M+H]+. It is also common to observe adducts with sodium [M+Na]+ and potassium [M+K]+, especially if there is trace contamination from glassware or solvents[5][6][7][8]. In negative ion mode, you might observe the deprotonated molecule [M-H]- or adducts with anions like formate (B1220265) [M+HCOO]- or acetate (B1210297) [M+CH3COO]- if these are present in the mobile phase[7].

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound.

Issue 1: Low or No Signal Intensity

Possible Causes & Solutions:

  • Improper Sample Concentration: If the sample is too dilute, the signal may be too weak to detect. Conversely, a highly concentrated sample can lead to ion suppression[9].

    • Solution: Prepare a dilution series of your sample to find the optimal concentration.

  • Inefficient Ionization: The chosen ionization parameters may not be optimal for this compound.

    • Solution: Methodically optimize ESI source parameters. Key parameters to adjust include capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature[10][11][12].

  • Sample Degradation: Ensure that your sample is freshly prepared to avoid any potential degradation that could lead to a loss of signal[11].

  • Instrument Malfunction: Check for basic instrument issues such as leaks, incorrect gas flows, or a malfunctioning detector[13][14].

Issue 2: Poor Reproducibility and Inconsistent Signal

Possible Causes & Solutions:

  • Unstable Electrospray: An inconsistent spray will lead to a fluctuating ion signal.

    • Solution: Visually inspect the spray needle. An unstable spray can be caused by a clog in the needle or incorrect positioning[15]. Ensure proper mobile phase composition; solvents with low surface tension, like methanol (B129727), often produce a more stable spray[16].

  • Fluctuations in Source Parameters: Drifts in temperature or gas flow rates can affect signal stability.

    • Solution: Allow the instrument to stabilize for a sufficient amount of time before analysis. Regularly monitor and record key instrument parameters.

  • Contamination: Carryover from previous samples can interfere with the signal.

    • Solution: Implement a thorough wash protocol for the autosampler and injection port between samples. Running blank injections can help identify and mitigate carryover[15].

Issue 3: Presence of Multiple Adducts Complicating Spectral Interpretation

Possible Causes & Solutions:

  • Salt Contamination: The presence of alkali metal salts (sodium, potassium) is a common cause of adduct formation[8].

    • Solution: Use high-purity, MS-grade solvents and reagents[11]. Whenever possible, use plasticware instead of glassware to minimize leaching of sodium and potassium ions[8].

  • Mobile Phase Additives: While additives like formic acid or ammonium (B1175870) acetate can improve ionization, they can also form adducts.

    • Solution: Minimize the concentration of additives to the lowest effective level (e.g., 0.1% formic acid)[11]. If adducts from additives are problematic, explore alternative modifiers.

Quantitative Data Summary

Table 1: Common Adducts in ESI-MS and their Mass Differences

Adduct IonPolarityMass Difference (Da)
[M+H]+Positive+1.0078
[M+Na]+Positive+22.9898
[M+K]+Positive+38.9637
[M+NH4]+Positive+18.0344
[M-H]-Negative-1.0078
[M+HCOO]-Negative+44.9977
[M+CH3COO]-Negative+59.0133

Data compiled from multiple sources[5][7].

Table 2: Recommended Starting ESI Source Parameters for Optimization

ParameterRecommended Range (Positive Mode)Recommended Range (Negative Mode)
Capillary Voltage3.0 - 5.0 kV-2.5 to -4.0 kV
Nebulizer Gas Pressure20 - 60 psi20 - 60 psi
Drying Gas Flow5 - 15 L/min5 - 15 L/min
Drying Gas Temperature250 - 450 °C250 - 450 °C

These are general ranges and should be optimized for your specific instrument and experimental conditions[12].

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters
  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set initial ESI parameters based on the instrument manufacturer's recommendations or the ranges provided in Table 2.

  • Vary one parameter at a time while keeping others constant. For example, start by optimizing the capillary voltage. Acquire spectra at different voltage settings and record the signal intensity of the target ion (e.g., [M+H]+).

  • Plot the signal intensity against the parameter value to determine the optimal setting.

  • Repeat this process for other key parameters, including nebulizer gas pressure, drying gas flow rate, and temperature.

  • Verify the optimized parameters by analyzing a sample with a known concentration and assessing signal-to-noise ratio and peak shape.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Dissolve the sample containing this compound in a solvent compatible with the initial mobile phase conditions of your LC method (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or MS source.

  • Perform a dilution series if the sample concentration is unknown to avoid detector saturation and ion suppression effects.

  • Prepare a blank sample (solvent only) and a quality control (QC) sample with a known concentration of this compound to be run alongside your samples for quality assurance.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve Sample start->dissolve filter Filter Sample dissolve->filter dilute Dilute Sample filter->dilute inject Inject into LC-MS dilute->inject acquire Acquire Data inject->acquire process Process Spectra acquire->process interpret Interpret Results process->interpret end End interpret->end

Caption: Experimental workflow for LC-MS analysis of this compound.

troubleshooting_workflow start Low/No Signal? check_conc Check Sample Concentration start->check_conc Yes check_spray Inspect Electrospray Stability start->check_spray No, but signal is unstable optimize_params Optimize Source Parameters start->optimize_params Concentration & spray OK check_instrument Check for Instrument Malfunctions start->check_instrument All else fails solution_conc Adjust Concentration check_conc->solution_conc solution_spray Clean/Adjust Spray Needle check_spray->solution_spray solution_params Apply Optimized Parameters optimize_params->solution_params solution_instrument Service Instrument check_instrument->solution_instrument

Caption: Troubleshooting logic for low or no signal intensity in MS.

References

Technical Support Center: Ensuring Consistency of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "9-O-Ethyldeacetylorientalide" is limited in publicly available scientific literature. The following troubleshooting guide is based on best practices for reducing batch-to-batch variability in the research and development of natural product derivatives. The principles outlined here are broadly applicable to similar compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of different batches of this compound in our cellular assays. What could be the cause?

A1: Batch-to-batch variability in biological activity often stems from inconsistencies in the purity, composition, or stability of the compound. Key factors to investigate include:

  • Purity Profile: The presence of even minor impurities can significantly impact biological outcomes.

  • Degradation: The compound may be unstable under certain storage or experimental conditions.

  • Polymorphism: Different crystalline forms of the compound can have different solubilities and bioavailabilities.[1]

  • Residual Solvents: Solvents from the purification process can be cytotoxic or interfere with assays.

Q2: How can we ensure the consistency of our starting materials for the synthesis of this compound?

A2: The quality of your raw materials is a critical factor.[2][3] Implement a robust quality control system for all starting materials, including:

  • Supplier Qualification: Use reputable suppliers and request a Certificate of Analysis (CoA) for each batch.

  • In-house Testing: Perform identity, purity, and potency testing on incoming raw materials.

  • Standard Operating Procedures (SOPs): Establish and follow strict SOPs for the handling and storage of all materials.

Q3: What are the best practices for storing this compound to minimize degradation?

A3: While specific stability data for this compound is not available, general best practices for storing sensitive organic compounds include:

  • Temperature Control: Store at low temperatures (e.g., -20°C or -80°C).

  • Light Protection: Use amber vials or store in the dark to prevent photodegradation.

  • Inert Atmosphere: For particularly sensitive compounds, store under an inert gas like argon or nitrogen to prevent oxidation.

  • Moisture Control: Use desiccants to protect from hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent Purity Profile Between Batches

If you are observing different impurity profiles in your batches of this compound, follow this troubleshooting guide.

Potential Causes and Solutions

Potential CauseRecommended Action
Incomplete Reactions or Side Reactions Optimize reaction conditions (temperature, time, stoichiometry). Monitor reaction progress using techniques like TLC or LC-MS.
Inefficient Purification Develop a more robust purification protocol. This may involve using a different chromatography resin, optimizing the solvent gradient, or adding a recrystallization step.
Degradation During Purification Analyze samples at each step of the purification process to identify where impurities are being introduced. Consider using milder conditions or adding antioxidants if oxidation is suspected.
Contamination Ensure all glassware is scrupulously clean and that high-purity solvents are used.
Issue 2: Poor Reproducibility in Biological Assays

If you are experiencing inconsistent results in your biological experiments, consider the following.

Experimental Workflow for Investigating Assay Variability

Caption: Workflow for troubleshooting irreproducible biological assay results.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid

  • This compound sample

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., ACN or DMSO) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in ACN

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis: Integrate the peak areas to determine the relative purity of the sample.

Protocol 2: Forced Degradation Study

This study can help identify potential degradation pathways and inform storage conditions.

Procedure:

  • Prepare solutions of this compound (1 mg/mL) in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Water (Control)

  • Incubate the solutions at a set temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, analyze the samples by HPLC (using the protocol above) to quantify the amount of remaining parent compound and identify any major degradation products.

Hypothetical Forced Degradation Results

ConditionTime (hours)% Parent Compound RemainingMajor Degradants
0.1 M HCl 2485.2Peak at RRT 0.8
0.1 M NaOH 2460.5Peak at RRT 1.2
3% H₂O₂ 2492.1Minor peaks
Water (Control) 2499.5None observed

Signaling Pathway and Variability

Signaling_Pathway_Impact cluster_Pathway Hypothetical Kinase Signaling Pathway cluster_Inhibition Inhibition by this compound cluster_Variability Impact of Variability A Receptor B Kinase A A->B C Kinase B B->C D Transcription Factor C->D E Gene Expression D->E X This compound X->B Inhibition V1 High Purity Batch (Strong Inhibition) X->V1 V2 Low Purity Batch (Weak Inhibition) X->V2 Purity_Troubleshooting_Decision_Tree A Impurity Detected in Batch B Is the impurity known? A->B C Yes B->C Yes D No B->D No E Optimize reaction/purification to remove C->E F Characterize impurity (MS, NMR) D->F G Is it a degradation product? F->G H Yes G->H Yes I No G->I No J Modify storage/handling procedures H->J K Trace back to starting materials or reagents I->K

References

"9-O-Ethyldeacetylorientalide" troubleshooting poor bioavailability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering poor in vivo bioavailability with 9-O-Ethyldeacetylorientalide, a sesquiterpenoid isolated from Euphorbia pekinensis. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the potential reasons for this poor bioavailability?

A1: Poor oral bioavailability of natural products like this compound can stem from several factors.[1][2] These often fall into three main categories:

  • Low Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, limiting its absorption. Based on its chemical structure (C21H26O7, MW: 390.43) and appearance as an oil, poor water solubility is a likely contributor.[][4]

  • Poor Membrane Permeability: The molecule may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized in the intestines or liver before it reaches systemic circulation.[1]

Q2: How can we experimentally determine the primary cause of the poor bioavailability of this compound?

A2: A systematic approach involving both in vitro and in vivo experiments is recommended. The following workflow can help elucidate the underlying reasons for poor bioavailability.

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 In Vivo Confirmation A Poor in vivo bioavailability of this compound B Solubility Assessment (in vitro) A->B Investigate C Permeability Assay (e.g., Caco-2) A->C Investigate D Metabolic Stability Assay (microsomes, S9) A->D Investigate E Pharmacokinetic study with different formulations B->E Develop solubility-enhancing formulations F Intravenous (IV) vs. Oral (PO) administration C->F Compare AUC of IV vs. PO D->F Assess extent of first-pass metabolism

Figure 1. Experimental workflow for troubleshooting poor bioavailability.

Q3: What initial in vitro tests should we perform?

A3: We recommend starting with the following three key in vitro assays:

  • Aqueous Solubility: Determine the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Cell Permeability: Use a Caco-2 cell monolayer assay to assess the compound's ability to cross the intestinal epithelium. This will help determine its permeability classification.

  • Metabolic Stability: Incubate this compound with liver microsomes or S9 fractions to evaluate its susceptibility to phase I and phase II metabolic enzymes.[5]

Troubleshooting Guides

Guide 1: Addressing Low Aqueous Solubility

If in vitro tests confirm that this compound has low aqueous solubility, consider the following formulation strategies to improve its dissolution and subsequent absorption.[1][6]

Formulation StrategyDescriptionKey Considerations
Lipid-Based Formulations Dissolving the compound in oils, surfactants, or co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).Biocompatibility of excipients, potential for drug precipitation upon dilution in GI fluids.
Nanoparticle Encapsulation Encapsulating the compound within polymeric nanoparticles or liposomes to increase surface area and facilitate dissolution.[2][6]Particle size and stability, potential for RES uptake.[7]
Amorphous Solid Dispersions Dispersing the compound in a polymer matrix in an amorphous state to enhance its dissolution rate and concentration in the GI tract.Polymer selection, physical stability of the amorphous form.
Guide 2: Investigating Poor Permeability and High Efflux

Should the Caco-2 assay indicate low permeability, this may be due to the physicochemical properties of the molecule or its recognition by efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: Caco-2 Permeability Assay with P-gp Inhibition

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a polarized monolayer.

  • Transport Studies:

    • Add this compound to the apical (AP) side and measure its appearance on the basolateral (BL) side over time to determine the apparent permeability coefficient (Papp A→B).

    • In a parallel experiment, add the compound to the BL side and measure its appearance on the AP side to determine Papp B→A.

    • To assess the involvement of P-gp, repeat the transport studies in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Data Analysis:

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.

    • A significant decrease in the ER in the presence of the P-gp inhibitor confirms that this compound is a substrate for this transporter.

If P-gp mediated efflux is confirmed, co-administration with a P-gp inhibitor or the use of formulations that can bypass P-gp may be necessary.[8]

Guide 3: Assessing and Mitigating First-Pass Metabolism

High metabolic instability in liver microsomes or S9 fractions suggests that first-pass metabolism is a significant barrier to bioavailability.

Potential Metabolic Pathways and Mitigation

The chemical structure of this compound (C21H26O7) contains several sites susceptible to metabolism, such as ester groups that can be hydrolyzed and alkyl groups that can be oxidized.[][9][10]

G cluster_0 Intestinal Lumen cluster_1 Enterocytes cluster_2 Portal Vein cluster_3 Hepatocytes A This compound (Oral Administration) B Absorption A->B C Phase I (Oxidation) Phase II (Conjugation) B->C D Transport to Liver C->D E Extensive Hepatic Metabolism D->E F Systemic Circulation (Low Bioavailability) E->F

Figure 2. Potential first-pass metabolism of this compound.

Strategies to Reduce First-Pass Metabolism:

  • Co-administration with Metabolic Inhibitors: While not always clinically viable, co-administration with inhibitors of specific cytochrome P450 enzymes can help elucidate the metabolic pathways involved.

  • Prodrug Approach: Chemical modification of the metabolically labile sites to create a prodrug that is converted to the active compound in systemic circulation can be an effective strategy.[8]

  • Alternative Routes of Administration: For preclinical studies, consider intravenous administration to bypass the gastrointestinal tract and the liver, which will help in determining the absolute bioavailability.[11]

In Vivo Study Design for Bioavailability Assessment

To quantify the bioavailability of this compound and the effectiveness of any new formulations, a well-designed in vivo pharmacokinetic study is essential.[12][[“]]

Recommended Animal Model: Beagle dogs are often a suitable model for oral bioavailability studies due to their gastrointestinal physiology being similar to humans.[7][14] However, rats are also commonly used for initial screening.[14]

Experimental Protocol: Comparative Pharmacokinetic Study in Rats

  • Animal Groups:

    • Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg).

    • Group 2: Oral (PO) administration of this compound in a simple suspension (e.g., 10 mg/kg).

    • Group 3: Oral (PO) administration of an improved formulation of this compound (e.g., lipid-based or nanoparticle formulation) at the same dose as Group 2.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

Data Interpretation

ParameterCalculationInterpretation
Absolute Bioavailability (F%) (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100The fraction of the orally administered drug that reaches systemic circulation.
Relative Bioavailability (Frel%) (AUC_formulation / AUC_suspension) * 100Compares the bioavailability of the improved formulation to the standard suspension.[15]

By systematically applying these troubleshooting guides and experimental protocols, researchers can identify the barriers to the in vivo bioavailability of this compound and develop effective strategies to enhance its therapeutic potential.

References

Technical Support Center: Minimizing Compound Precipitation of 9-O-Ethyldeacetylorientalide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing compound precipitation of 9-O-Ethyldeacetylorientalide during in vitro and cell-based assays.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

A1: this compound is a sesquiterpenoid natural product isolated from Euphorbia pekinensis.[] Its molecular formula is C21H26O7 and it has a molecular weight of 390.432.[] Like many organic compounds, particularly those with complex structures, this compound may have limited aqueous solubility. Compound precipitation in assays is a significant concern because it can lead to inaccurate and unreliable results, including underestimated potency, reduced hit rates in high-throughput screening (HTS), and poor structure-activity relationship (SAR) data.[2]

Q2: What are the common causes of compound precipitation in biological assays?

A2: Compound precipitation in assays can be triggered by several factors:

  • Poor Aqueous Solubility: The compound may have inherently low solubility in the aqueous assay buffer or cell culture medium.

  • Solvent Mismatch: When a compound stock solution (typically in 100% DMSO) is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.[3][4]

  • Temperature Shifts: Changes in temperature, such as moving a stock solution from room temperature to a 37°C incubator, can affect solubility.[5]

  • pH Shifts: The pH of the assay buffer or cell culture medium can influence the ionization state of a compound, thereby altering its solubility.[5]

  • Interactions with Assay Components: The compound may interact with proteins, salts, or other components in the assay medium, leading to precipitation.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation.[4][6]

Q3: My this compound stock solution in DMSO appears cloudy. What should I do?

A3: Cloudiness in your DMSO stock solution indicates that the compound may not be fully dissolved or has precipitated out of solution. Here are some steps to take:

  • Gentle Warming: Gently warm the stock solution to 37°C and vortex or sonicate to encourage redissolution.[5][7]

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation.[7]

  • Prepare Fresh Stock: If precipitation persists, it is recommended to prepare a fresh stock solution before each experiment.[5]

  • Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[5]

II. Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Buffer

Symptoms: The solution becomes cloudy or turbid immediately after adding the this compound DMSO stock to the assay buffer or cell culture medium.

Possible Causes:

  • The final concentration of the compound exceeds its solubility limit in the aqueous environment.

  • The dilution method does not allow for rapid and uniform mixing.

Solutions:

  • Determine Maximum Solubility: Before conducting your main experiment, perform a solubility test to determine the maximum concentration of this compound that remains soluble in your specific assay buffer.

  • Optimize Dilution Technique:

    • Pre-warm the assay buffer or medium to the experimental temperature (e.g., 37°C).[5]

    • Add the DMSO stock solution directly into the buffer while vortexing or stirring to ensure rapid dispersion.[7]

    • Avoid adding the stock solution to the walls of the tube.[7]

  • Use Serial Dilutions: For high final concentrations, perform serial dilutions in the assay buffer rather than a single large dilution.[5]

Issue 2: Precipitation Observed Over Time During Incubation

Symptoms: The assay solution is initially clear but becomes cloudy or shows visible precipitate after a period of incubation.

Possible Causes:

  • The compound is not stable in the assay medium over the duration of the experiment.

  • Temperature fluctuations during the experiment.

  • Interaction with media components over time.[5]

Solutions:

  • Conduct a Time-Course Solubility Study: Incubate the compound in the assay medium under the same conditions as your experiment and visually inspect for precipitation at different time points.

  • Reduce Incubation Time: If possible, reduce the incubation time of your assay to minimize the chance of time-dependent precipitation.

  • Consider Formulation Strategies: For longer-term experiments, the use of solubilizing agents or carriers like cyclodextrins may be explored, although their potential effects on the assay itself must be carefully evaluated.[3]

III. Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that can be dissolved in a specific assay buffer or cell culture medium without precipitation.

Materials:

  • This compound

  • 100% DMSO

  • Assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.

  • Pre-warm Medium: Pre-warm the assay buffer or cell culture medium to the intended experimental temperature (e.g., 37°C).[5]

  • Prepare Serial Dilutions:

    • In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the this compound stock solution into the pre-warmed medium. For example, create a 2-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Ensure the final percentage of DMSO is constant across all dilutions and matches the concentration that will be used in the final assay.

  • Incubation and Observation:

    • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).[5]

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., 0, 1, 4, and 24 hours).[5]

    • For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for micro-precipitates.[5]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.

IV. Data Presentation

Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)

SolventConcentration (mg/mL)Appearance
DMSO> 50Clear Solution
Ethanol10Clear Solution
PBS (pH 7.4)< 0.1Precipitation
DMEM + 10% FBS0.5 (with <1% DMSO)Clear Solution
DMEM + 10% FBS> 1 (with <1% DMSO)Precipitation

Table 2: Effect of Temperature on Solubility in Assay Buffer (Hypothetical Data)

Temperature (°C)Max Soluble Concentration (µM)
45
25 (Room Temp)15
3725

V. Visualizations

experimental_workflow Workflow for Solubility Assessment prep_stock Prepare High-Concentration Stock in 100% DMSO serial_dilute Perform Serial Dilutions in Assay Buffer prep_stock->serial_dilute pre_warm Pre-warm Assay Buffer to 37°C pre_warm->serial_dilute incubate Incubate at 37°C, 5% CO2 serial_dilute->incubate observe Visual and Microscopic Observation at T=0, 1, 4, 24h incubate->observe determine_max Determine Maximum Soluble Concentration observe->determine_max troubleshooting_logic Troubleshooting Precipitation start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes delayed Delayed Precipitation? immediate->delayed No solubility_test Conduct Solubility Test immediate->solubility_test Yes time_course Conduct Time-Course Solubility Study delayed->time_course Yes optimize_dilution Optimize Dilution Method solubility_test->optimize_dilution reduce_time Reduce Assay Incubation Time time_course->reduce_time

References

Validation & Comparative

Comparative Analysis of 9-O-Ethyldeacetylorientalide and Orientalide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of data on the biological activity of both 9-O-Ethyldeacetylorientalide and its parent compound, Orientalide. At present, no direct comparative studies or individual detailed activity reports exist to fulfill the requirements of a quantitative comparison, including experimental protocols and signaling pathway analysis.

Searches of prominent scientific databases and chemical literature repositories did not yield any specific studies detailing the synthesis, biological evaluation, or mechanism of action for "this compound." This suggests that it may be a novel or highly specialized derivative with limited research available in the public domain.

Similarly, information regarding the specific biological activities of the parent compound, "Orientalide," is scarce. While the name suggests a potential natural product origin, detailed pharmacological studies, including quantitative data such as IC50 or EC50 values, and investigations into its effects on cellular signaling pathways, are not readily accessible.

Due to the absence of experimental data, it is not possible to construct the requested comparison tables, detail experimental methodologies, or generate visualizations of signaling pathways.

Researchers, scientists, and drug development professionals interested in the potential activities of these compounds would need to undertake foundational research, including:

  • Synthesis and Characterization: Chemical synthesis of this compound and isolation or synthesis of Orientalide, followed by structural confirmation.

  • In Vitro Screening: A broad panel of biological assays to identify potential therapeutic areas, such as anticancer, anti-inflammatory, or antimicrobial activities.

  • Mechanism of Action Studies: Subsequent investigations to elucidate the molecular targets and signaling pathways affected by these compounds.

Until such primary research is conducted and published, a meaningful and data-driven comparison between this compound and Orientalide remains unfeasible.

Comparative Efficacy Analysis: 9-O-Ethyldeacetylorientalide vs. Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "9-O-Ethyldeacetylorientalide" is not available in the public domain or published scientific literature based on current searches. The following guide is a template demonstrating the requested format and cannot provide actual data for this specific compound. The standard-of-care drug and all data presented are hypothetical for illustrative purposes. For this example, we will assume "this compound" is an investigational compound for Non-Small Cell Lung Cancer (NSCLC) and compare it to Cisplatin , a standard-of-care chemotherapeutic agent.

Quantitative Efficacy Data

The following table summarizes the in vitro cytotoxicity of this compound compared to Cisplatin in various NSCLC cell lines.

CompoundCell LineIC50 (µM) after 48h
This compound A54915.2
H129921.8
PC911.5
Cisplatin A5498.7
H129912.4
PC95.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Cisplatin in NSCLC cell lines.

Materials:

  • NSCLC cell lines (A549, H1299, PC9)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Cisplatin (dissolved in 0.9% saline)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Cisplatin. A vehicle control (DMSO or saline) was also included.

  • Cells were incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical mechanism of action for this compound and the workflow of the cell viability experiment.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor EGFR RAS RAS Receptor->RAS 9O 9-O-Ethyldeacetyl- orientalide MEK MEK 9O->MEK Inhibition RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway for this compound in NSCLC.

Start Start Seed_Cells Seed NSCLC Cells in 96-well Plates Start->Seed_Cells Adhere Incubate Overnight (Cell Adhesion) Seed_Cells->Adhere Treat Add Serial Dilutions of This compound or Cisplatin Adhere->Treat Incubate_48h Incubate for 48 hours Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve Remove Medium, Add DMSO Incubate_4h->Dissolve Read_Absorbance Measure Absorbance at 570 nm Dissolve->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT cell viability assay.

Validating Target Engagement of 9-O-Ethyldeacetylorientalide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within a cellular context is a critical step in drug discovery. This guide provides a comparative framework for validating the target engagement of 9-O-Ethyldeacetylorientalide, a novel compound with putative anti-inflammatory properties. Due to the limited publicly available information on this compound, this guide will use the well-characterized IκB kinase (IKK) complex, a central regulator of the NF-κB inflammatory pathway, as a representative target. This approach will illustrate the methodologies and data-driven comparisons necessary for robust target validation.

This guide will compare the hypothetical performance of this compound against established IKK inhibitors: BMS-345541, TPCA-1, SC-514, and IMD-0354. The comparison will be based on key target engagement assays, providing a blueprint for the evaluation of novel compounds.

Quantitative Comparison of IKK Inhibitor Potency

The potency of a compound against its target is a primary determinant of its therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), both in biochemical and cellular assays.

CompoundBiochemical IKKβ IC50 (nM)Cellular Inhibition of IκBα Phosphorylation/NF-κB Activity (IC50)Cellular Thermal Shift Assay (CETSA) Data
This compound (Hypothetical) 50500 nM (Inhibition of TNFα-induced IκBα phosphorylation)ΔTm = +3.5°C at 10 µM
BMS-345541300[1]4.2 µM (IKKα)[2]Data not readily available
TPCA-117.9[1][3]170 nM (Inhibition of TNFα production)[3]Data not readily available
SC-5143,000-12,000[4]8-20 µM (Inhibition of NF-κB dependent gene expression)[4]Data not readily available
IMD-0354Data not readily available1.2 µM (Inhibition of TNFα-induced NF-κB transcription)[5][6]Data not readily available

Experimental Protocols for Target Engagement Validation

Robust validation of target engagement relies on a combination of orthogonal assays. Below are detailed protocols for key experimental methodologies.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target protein.

Principle: The kinase activity of recombinant IKKβ is measured by quantifying the phosphorylation of a substrate peptide (e.g., a fragment of IκBα) in the presence of ATP. Inhibition of this activity by a compound is measured by a decrease in substrate phosphorylation.

Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant human IKKβ enzyme, a biotinylated IκBα peptide substrate, and ATP in a kinase assay buffer.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound) or a vehicle control (DMSO) to the reaction wells.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Terminate the reaction and detect the level of substrate phosphorylation. This can be achieved using various methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) with a europium-labeled anti-phospho-IκBα antibody and a streptavidin-allophycocyanin conjugate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9]

Principle: The binding of a compound to its target protein can increase the protein's resistance to thermal denaturation. This thermal stabilization can be quantified by heating cell lysates or intact cells to various temperatures and measuring the amount of soluble target protein remaining.[7][9]

Protocol:

  • Cell Treatment: Culture cells to an appropriate density and treat with various concentrations of the test compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.

  • Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (IKKβ) in the soluble fraction by Western blotting or other sensitive protein detection methods like ELISA or proximity ligation assay.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. The change in melting temperature (ΔTm) can be quantified. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 for thermal stabilization.

Western Blotting for Downstream Signaling

This method assesses target engagement indirectly by measuring the inhibition of a downstream event in the signaling pathway.

Principle: Activated IKKβ phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. An effective IKKβ inhibitor will block the phosphorylation and degradation of IκBα.

Protocol:

  • Cell Culture and Treatment: Plate cells and, once adhered, pre-treat with a range of concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to activate the NF-κB pathway.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of p-IκBα to total IκBα and calculate the IC50 for the inhibition of IκBα phosphorylation.

Visualizing the Molecular Pathway and Experimental Process

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the NF-κB signaling pathway and a typical workflow for validating target engagement.

G Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates 9_O_Ethyldeacetylorientalide This compound 9_O_Ethyldeacetylorientalide->IKK_complex Inhibits Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for Target Engagement Validation cluster_workflow start Start: Novel Compound (this compound) biochem Biochemical Assay (IKK Kinase Assay) start->biochem Direct Inhibition? cellular Cellular Assays biochem->cellular Proceed if active cetsa CETSA (Thermal Shift) cellular->cetsa Direct Binding in Cells? western Western Blot (p-IκBα Inhibition) cellular->western Pathway Inhibition? data_analysis Data Analysis and Comparison cetsa->data_analysis western->data_analysis conclusion Conclusion: Target Engagement Validated data_analysis->conclusion

Caption: A streamlined workflow for validating the cellular target engagement of a novel compound.

References

Unraveling the Receptor Cross-Reactivity of 9-O-Ethyldeacetylorientalide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the receptor binding profile and cross-reactivity of the compound 9-O-Ethyldeacetylorientalide. Extensive searches have yielded no specific data on its direct molecular targets or its potential interactions with other receptors. This absence of empirical data precludes a detailed comparative analysis as initially requested.

While direct information on this compound is not available, an examination of the broader class of compounds to which it likely belongs—sesquiterpene lactones—offers some general insights into potential biological activities. Orientalide, a related natural product, and other sesquiterpene lactones have been noted for their anti-inflammatory and potential anti-cancer properties. However, the specific receptor-level interactions driving these effects remain largely uncharacterized.

The Challenge of Undefined Primary Targets

A fundamental prerequisite for assessing receptor cross-reactivity is the identification of a primary receptor or a set of primary receptors to which a compound binds with high affinity. Without this baseline, a comparative analysis of binding to other "off-target" receptors is not feasible. The current body of scientific literature does not contain studies that have identified a primary receptor for this compound or for the parent compound, orientalide.

Insights from the Sesquiterpene Lactone Class

Sesquiterpene lactones are a diverse group of natural products known to possess a wide array of biological activities. Their mechanisms of action are often attributed to their ability to alkylate proteins, which can lead to the modulation of various signaling pathways. A significant body of research has focused on their inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and immune responses.

It is plausible that the biological effects of this compound, if any, could be mediated through similar mechanisms. However, this remains speculative without direct experimental evidence.

The Path Forward: A Call for Experimental Investigation

To address the current knowledge gap and enable a thorough evaluation of the cross-reactivity of this compound, foundational research is required. The following experimental approaches would be necessary to generate the data required for a comprehensive comparison guide:

Experimental Workflow for Determining Receptor Binding Profile

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity & Selectivity Determination cluster_2 Phase 3: Functional Characterization A Compound Synthesis & Purification of This compound B High-Throughput Screening (e.g., Radioligand Binding Assays against a panel of receptors) A->B C Identification of Potential Primary Receptor(s) B->C D Quantitative Binding Assays (e.g., Saturation Binding, Ki determination) for Primary Receptor(s) C->D E Cross-Reactivity Screening (Binding assays against a broad panel of related and unrelated receptors) D->E F Determination of Binding Affinities (Ki or IC50 values) for Off-Target Receptors E->F G Cell-Based Functional Assays (e.g., Reporter Gene Assays, Second Messenger Assays) F->G H Determination of Agonist/ Antagonist/Inverse Agonist Activity G->H

Figure 1. A proposed experimental workflow to elucidate the receptor binding profile and cross-reactivity of this compound.

Detailed Methodologies

1. Radioligand Binding Assays:

  • Objective: To identify potential receptor targets and determine binding affinities (Ki values).

  • Protocol Outline:

    • Prepare cell membranes or purified receptors of interest.

    • Incubate the membranes/receptors with a known radiolabeled ligand that binds to the target receptor.

    • Add varying concentrations of the test compound (this compound).

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value (inhibitory constant).

2. Cell-Based Functional Assays:

  • Objective: To determine the functional activity (agonist, antagonist, etc.) of the compound at the identified receptors.

  • Protocol Outline (Example: GPCR-mediated cAMP modulation):

    • Culture cells expressing the receptor of interest.

    • Treat cells with varying concentrations of this compound.

    • For antagonist activity, co-treat with a known agonist for the receptor.

    • Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

    • Analyze the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The topic of this compound's cross-reactivity with other receptors is one that currently cannot be addressed due to a lack of fundamental research data. The creation of a meaningful and objective comparison guide is contingent upon the completion of foundational studies to first identify its primary molecular target(s) and then systematically screen for interactions with a broad range of other receptors. The experimental workflows and methodologies outlined above provide a roadmap for researchers to generate the necessary data to fill this critical knowledge gap. For scientists and drug development professionals, this highlights the necessity of comprehensive preclinical characterization of novel compounds to understand their full pharmacological profile, including potential off-target effects.

Comparative Analysis of 9-O-Ethyldeacetylorientalide and Known Inhibitors of NF-κB and Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the potential inhibitory activities of 9-O-Ethyldeacetylorientalide, a putative sesquiterpenoid lactone, against two key therapeutic targets: Nuclear Factor-kappa B (NF-κB) and Human Neutrophil Elastase (HNE). Due to the current lack of specific experimental data for this compound, this comparison is based on the known activities of the broader class of sesquiterpenoid lactones. The guide benchmarks these potential activities against well-established inhibitors of NF-κB and HNE, supported by experimental data from peer-reviewed studies.

Executive Summary

Orientalide, the parent compound of this compound, is classified as a sesquiterpenoid lactone. This class of natural products has demonstrated inhibitory effects on inflammatory pathways, primarily through the inhibition of the transcription factor NF-κB, and on tissue-degrading enzymes such as human neutrophil elastase. This guide presents a comparative landscape of potency for representative sesquiterpenoid lactones alongside known, potent inhibitors of these targets. Detailed experimental protocols for assessing inhibitory activity are also provided to facilitate further research and validation.

Comparison of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of known inhibitors for NF-κB and Human Neutrophil Elastase. It is important to note that specific IC50 values for this compound or its parent compound, orientalide, are not currently available in the public domain and would require experimental determination.

Table 1: Comparison of NF-κB Inhibitors

Inhibitor ClassCompoundTargetAssay TypeIC50
Sesquiterpenoid Lactone (Hypothetical) This compoundNF-κB-Data not available
IκBα Phosphorylation InhibitorBAY 11-7082IKKβTNF-α induced IκB-α phosphorylation5-10 µM
IKKβ InhibitorTPCA-1IKKβCell-free assay17.9 nM
Diterpenoid TriepoxideTriptolideNF-κB Activation---Data available
Ubiquitin Activating Enzyme InhibitorTAK-243 (MLN7243)UAE (UBA1)Cell-based assay1 nM

Table 2: Comparison of Human Neutrophil Elastase (HNE) Inhibitors

Inhibitor ClassCompoundTargetIC50Ki
Sesquiterpenoid Lactone (Hypothetical) This compoundHNEData not availableData not available
Competitive InhibitorSivelestat (ONO-5046)HNE44 nM[1]200 nM[1]
Mechanism-based InhibitorGW-311616AHNE22 nM0.31 nM
Slow-binding Competitive InhibitorFK706HNE83 nM4.2 nM
Potent, Selective InhibitorAZD9668HNE12 nM---

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammatory Genes) Nucleus->Gene_Transcription Induces Sesquiterpenoid_Lactones Sesquiterpenoid Lactones (e.g., this compound) Sesquiterpenoid_Lactones->NFkB Inhibit (Alkylation of p65) Known_Inhibitors Known NF-κB Inhibitors (e.g., BAY 11-7082, TPCA-1) Known_Inhibitors->IKK_complex Inhibit

Caption: Simplified NF-κB signaling pathway and points of inhibition.

HNE_Activity_Assay_Workflow Start Start: Prepare Reagents Prepare_Samples Prepare Samples (Enzyme, Inhibitor, Substrate) Start->Prepare_Samples Incubate Incubate Enzyme with Inhibitor Prepare_Samples->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

A Head-to-Head Comparison of Guaianolide Sesquiterpene Lactones in Cancer and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of selected guaianolide sesquiterpene lactones, a class of natural products known for their potent anticancer and anti-inflammatory properties. As direct head-to-head studies involving 9-O-Ethyldeacetylorientalide are not publicly available, this guide focuses on structurally similar and well-characterized guaianolides to offer valuable insights for researchers in the field. The compounds discussed herein serve as important benchmarks for understanding the therapeutic potential of this chemical class.

Introduction to Guaianolide Sesquiterpene Lactones

Guaianolide sesquiterpene lactones are a diverse group of naturally occurring compounds characterized by a seven-membered carbocyclic ring fused to a cyclopentane (B165970) ring and a γ-lactone moiety. These compounds, isolated from various plant species, have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including cytotoxic and anti-inflammatory effects. The presence of reactive functional groups, such as the α-methylene-γ-lactone motif, is often crucial for their biological mechanism of action, which frequently involves the modulation of key signaling pathways like NF-κB and MAPK.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of guaianolide sesquiterpenes have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following table summarizes the IC50 values for selected guaianolides against human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Chlorohyssopifolin A HL-60 (Leukemia)< 10[1][2]
U-937 (Leukemia)< 10[1][2]
SK-MEL-1 (Melanoma)< 10[1][2]
Chlorohyssopifolin C HL-60 (Leukemia)< 10[1][2]
U-937 (Leukemia)< 10[1][2]
SK-MEL-1 (Melanoma)< 10[1][2]
Linichlorin A HL-60 (Leukemia)< 10[1][2]
U-937 (Leukemia)< 10[1][2]
SK-MEL-1 (Melanoma)< 10[1][2]
Argyin H MCF-7 (Breast Cancer)15.13 - 18.63[3][4]
Argyin I MCF-7 (Breast Cancer)15.13 - 18.63[3][4]
Argyin J MCF-7 (Breast Cancer)15.13 - 18.63[3][4]
Ainsfragolide Various Cancer Cell Lines0.4 - 8.3[5]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of guaianolide sesquiterpenes are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 (µM)Reference
Chrysanthemumin A RAW 264.7NO Inhibition1.4 - 9.7[6][7]
Chrysanthemumin B RAW 264.7NO Inhibition1.4 - 9.7[6][7]
8-O-methylsenecioylaustricin MicrogliaNeuroinflammation1.67 ± 0.28
Lactucin MicrogliaNeuroinflammation1.82 ± 0.27

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL-60, U-937, SK-MEL-1, MCF-7)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay using Griess Reagent)

This protocol describes the measurement of nitric oxide production by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition and the IC50 value.

Signaling Pathways

Guaianolide sesquiterpene lactones often exert their biological effects by modulating key cellular signaling pathways. The NF-κB and MAPK pathways are common targets.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the inflammatory response, cell survival, and proliferation. Many guaianolides inhibit this pathway, leading to their anti-inflammatory and pro-apoptotic effects.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation ubiquitination & NF_kB->IkB NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates Guaianolides Guaianolides Guaianolides->IKK_Complex inhibits Gene_Expression Inflammatory Gene Expression NF_kB_active->Gene_Expression induces

Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of guaianolides.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Certain guaianolides can modulate MAPK signaling, contributing to their anticancer activity.

MAPK_Signaling Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Guaianolides Guaianolides Guaianolides->Raf inhibits

Figure 2. Overview of the MAPK/ERK signaling pathway and a potential point of inhibition by guaianolides.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of guaianolide sesquiterpene lactones.

Experimental_Workflow Compound_Isolation Isolation & Purification of Guaianolides Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Isolation->Cytotoxicity_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., Griess Assay) Compound_Isolation->Anti_inflammatory_Screening Lead_Identification Lead Compound Identification Cytotoxicity_Screening->Lead_Identification Anti_inflammatory_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for NF-κB, MAPK) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies

Figure 3. General experimental workflow for the evaluation of guaianolide sesquiterpene lactones.

Conclusion

This guide provides a comparative overview of the anticancer and anti-inflammatory activities of several guaianolide sesquiterpene lactones, offering a valuable resource for researchers interested in this class of compounds. While direct comparative data for this compound is currently unavailable, the information presented on structurally related compounds highlights the significant therapeutic potential of guaianolides. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel therapeutic agents.

References

Comparative Guide: Unraveling the Mechanism of Action of 9-O-Ethyldeacetylorientalide and Related Guaianolide Sesquiterpene Lactones Using Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for the novel compound 9-O-Ethyldeacetylorientalide, benchmarked against well-characterized guaianolide sesquiterpene lactones. Drawing upon existing experimental data from genetic models, we delineate a strategic approach to confirming the biological activity of this new chemical entity.

While specific experimental data for this compound is not yet available, its structural similarity to other guaianolide sesquiterpene lactones allows for a strong hypothesis regarding its mechanism of action. This document outlines this proposed mechanism and provides a framework for its validation.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Guaianolide sesquiterpene lactones are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The electrophilic α-methylene-γ-lactone moiety present in these compounds is thought to be the key pharmacophore, enabling them to alkylate nucleophilic residues, particularly cysteine, on key signaling proteins.

The primary proposed target for this compound and its analogues is the IκB Kinase (IKK) complex. By inhibiting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the stabilization of the IκBα-NF-κB complex, thereby blocking the nuclear translocation of NF-κB and the transcription of its downstream target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. An alternative, but not mutually exclusive, mechanism involves the direct alkylation of the p65 subunit of NF-κB, which would also prevent its transcriptional activity.

Comparative Analysis of Guaianolide Sesquiterpene Lactones

To provide a context for the potential efficacy of this compound, the following table summarizes the cytotoxic activity of several related guaianolide sesquiterpene lactones against various human tumor cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Parthenolide MKN-28Gastric CancerNot specified[1]
MKN-45Gastric CancerNot specified[1]
MKN-74Gastric CancerNot specified[1]
Chlorohyssopifolin A HL-60Acute Myeloid Leukemia< 10[2][3]
U-937Histiocytic Lymphoma< 10[2][3]
SK-MEL-1Melanoma< 10[2][3]
Chlorohyssopifolin C HL-60Acute Myeloid Leukemia< 10[2][3]
U-937Histiocytic Lymphoma< 10[2][3]
SK-MEL-1Melanoma< 10[2][3]
Chlorohyssopifolin D HL-60Acute Myeloid Leukemia< 10[2][3]
U-937Histiocytic Lymphoma< 10[2][3]
SK-MEL-1Melanoma< 10[2][3]
Linichlorin A HL-60Acute Myeloid Leukemia< 10[2][3]
U-937Histiocytic Lymphoma< 10[2][3]
SK-MEL-1Melanoma< 10[2][3]
Lactucin KBHuman Epidermoid Carcinoma75[4]
Bel 7402Human Hepatocellular Carcinoma55[4]
Helenalin RDRhabdomyosarcoma5.26 (24h), 3.47 (72h)[5]
Estafiatin P-388Leukemia1.69 ± 0.15[6]
L-1210Leukemia2.92 ± 1.22[6]

Experimental Protocols for Mechanism of Action Confirmation

To rigorously validate the proposed mechanism of action of this compound, a series of experiments utilizing genetic models are recommended.

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • Objective: To determine if this compound inhibits TNF-α-induced NF-κB activation.

  • Cell Line: HEK293 or HeLa cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Methodology:

    • Seed the reporter cell line in a 96-well plate.

    • Pre-treat cells with varying concentrations of this compound or a known NF-κB inhibitor (e.g., Parthenolide) for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell viability.

  • Expected Outcome: A dose-dependent decrease in luciferase activity in cells treated with this compound, indicating inhibition of NF-κB transcriptional activity.

This experiment will help to confirm that the observed effects of this compound are indeed mediated through the NF-κB pathway.

  • Objective: To assess whether the knockdown of key NF-κB subunits (p65 and p50) mimics or enhances the cellular effects of this compound.

  • Cell Line: A relevant cancer cell line (e.g., a line showing sensitivity to guaianolides from the table above).

  • Methodology:

    • Transfect cells with siRNAs targeting the p65 (RelA) and p50 (NFKB1) subunits of NF-κB, or a non-targeting control siRNA.[7][8]

    • After 48-72 hours, confirm knockdown efficiency by Western blot or qRT-PCR.

    • Treat the knockdown and control cells with this compound.

    • Assess cellular endpoints such as apoptosis (e.g., using Annexin V/PI staining and flow cytometry) and cell viability (e.g., using an MTT assay).

  • Expected Outcome: Knockdown of p65 and/or p50 should induce apoptosis and reduce cell viability. The effects of this compound may be less pronounced in the knockdown cells if it acts through the same pathway. Dual knockdown of both subunits may lead to more extensive apoptosis.[7]

CRISPR-Cas9 technology can be employed to generate knockout cell lines for key components of the NF-κB pathway, providing a powerful tool for target validation.

  • Objective: To definitively determine if the cytotoxic effects of this compound are dependent on specific proteins in the NF-κB pathway.

  • Cell Line: A suitable cancer cell line.

  • Methodology:

    • Design and validate guide RNAs (gRNAs) targeting key genes in the NF-κB pathway, such as IKBKB (IKKβ) and RELA (p65).

    • Generate stable knockout cell lines using CRISPR-Cas9 technology.[9][10]

    • Confirm gene knockout at the protein level by Western blot.

    • Compare the sensitivity of the knockout cell lines to this compound with that of the wild-type parental cell line using a cell viability assay.

  • Expected Outcome: Knockout of a direct target of this compound (e.g., IKKβ) should confer resistance to the compound. Knockout of downstream signaling components might also alter the cellular response.

Visualizing the Molecular Pathways and Experimental Designs

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-R TNF-R IKK Complex IKK Complex TNF-R->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits IκBα-P IκBα-P IκBα->IκBα-P NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Ub Ub IκBα-P->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NF-κB (p50/p65) Releases This compound This compound This compound->IKK Complex Inhibits This compound->NF-κB (p50/p65) Inhibits (alternative) DNA DNA NF-κB (p50/p65)_n->DNA Gene Transcription Gene Transcription DNA->Gene Transcription Pro-inflammatory & Anti-apoptotic Genes

Proposed NF-κB inhibitory mechanism of this compound.

G cluster_0 Cell Culture & Transfection cluster_1 Treatment & Analysis cluster_2 Outcome Cancer Cells Cancer Cells Transfection Transfection Cancer Cells->Transfection siRNA (p65, p50, control) siRNA (p65, p50, control) siRNA (p65, p50, control)->Transfection Transfected Cells Transfected Cells Transfection->Transfected Cells Compound Treatment This compound Treatment Transfected Cells->Compound Treatment Western Blot Western Blot (p65, p50 knockdown verification) Transfected Cells->Western Blot Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Viability Assay Viability Assay Compound Treatment->Viability Assay Confirmation of\nNF-κB Pathway\nInvolvement Confirmation of NF-κB Pathway Involvement Apoptosis Assay->Confirmation of\nNF-κB Pathway\nInvolvement Viability Assay->Confirmation of\nNF-κB Pathway\nInvolvement

Workflow for siRNA-mediated knockdown to confirm mechanism of action.

G cluster_0 gRNA Design & Lentiviral Production cluster_1 Cell Line Generation & Validation cluster_2 Phenotypic Assays cluster_3 Outcome Target Gene (IKKβ, p65) Target Gene (IKKβ, p65) gRNA Design gRNA Design Target Gene (IKKβ, p65)->gRNA Design Lentiviral Vector Lentiviral Vector gRNA Design->Lentiviral Vector Lentivirus Production Lentivirus Production Lentiviral Vector->Lentivirus Production Transduction Transduction Lentivirus Production->Transduction Cas9-expressing Cells Cas9-expressing Cells Cas9-expressing Cells->Transduction Selection & Clonal Expansion Selection & Clonal Expansion Transduction->Selection & Clonal Expansion Knockout Validation Knockout Validation (Western Blot, Sequencing) Selection & Clonal Expansion->Knockout Validation Validated KO Cells Validated KO Cells Knockout Validation->Validated KO Cells Compound Treatment This compound Treatment Validated KO Cells->Compound Treatment Viability/Cytotoxicity Assay Viability/Cytotoxicity Assay Compound Treatment->Viability/Cytotoxicity Assay Target Identification &\nConfirmation of MoA Target Identification & Confirmation of MoA Viability/Cytotoxicity Assay->Target Identification &\nConfirmation of MoA

Workflow for CRISPR-Cas9 mediated knockout for target validation.

References

Comparative Analysis of the Biological Effects of Guaianolide Sesquiterpene Lactones: A Proxy for "9-O-Ethyldeacetylorientalide"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of guaianolide sesquiterpene lactones, the parent class of the sparsely documented 9-O-Ethyldeacetylorientalide. This guide provides available data on anticancer and anti-inflammatory effects, detailed experimental protocols, and key signaling pathways to offer researchers a baseline for understanding the potential therapeutic profile of this compound class.

Due to the absence of published scientific literature on "this compound," a direct comparative analysis of its biological effects across different laboratories is not feasible. This guide, therefore, focuses on the broader class of compounds to which it belongs: guaianolide sesquiterpene lactones. Orientalide, the parent compound of the queried molecule, is a member of this class, which is known for a wide range of biological activities, including potent anticancer and anti-inflammatory properties. This report compiles and compares data from multiple studies on various guaianolide sesquiterpene lactones to provide a foundational understanding of their therapeutic potential and the methodologies used to assess them.

Quantitative Data on Biological Activities

The following tables summarize the cytotoxic (anticancer) and anti-inflammatory activities of several well-studied guaianolide sesquiterpene lactones from various research publications. These data offer a comparative look at the potency of these compounds across different cancer cell lines and inflammatory models.

Table 1: Cytotoxic Activity of Guaianolide Sesquiterpene Lactones against Various Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)Reference
Chlorohyssopifolin AHL-60 (Human leukemia)1.2[1]
Chlorohyssopifolin CHL-60 (Human leukemia)2.1[1]
Chlorohyssopifolin DHL-60 (Human leukemia)2.3[1]
Linichlorin AHL-60 (Human leukemia)7.5[1]
CynaropicrinU-251 MG (Glioblastoma)20.4[2]
Dehydrocostus lactoneU-251 MG (Glioblastoma)8.2[2]
Saussureamine BU-251 MG (Glioblastoma)7.9[2]
Centaurolide-BHeLa (Human cervix adenocarcinoma)18[3]
EstafiatinP-388 (Leukemia)1.69[4]
3-keto-4-methylene-cis-guaianolideL-1210 (Leukemia)2.42[4]

Table 2: Anti-inflammatory Activity of Guaianolide Sesquiterpene Lactones

Compound NameAssayIC50 (µM)Reference
7-HydroxyfrullanolideNF-κB InhibitionNot specified, but potent inhibition shown[5]
Helenalin (B1673037)NF-κB InhibitionDirectly targets p65 subunit[6]
Parthenolide (B1678480)NF-κB InhibitionTargets IKK complex[7]
8-epiisoamberboinNitric Oxide Production InhibitionSignificant inhibition without cytotoxicity[8]
8-deoxylactucinNitric Oxide Production InhibitionSignificant inhibition without cytotoxicity[8]
EupatolideNitric Oxide Production InhibitionSignificant inhibition without cytotoxicity[8]

Experimental Protocols

To ensure the reproducibility of the biological effects observed, detailed experimental protocols are crucial. Below are methodologies for key assays cited in the literature for assessing the cytotoxic and anti-inflammatory activities of guaianolide sesquiterpene lactones.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for determining the cytotoxic effects of natural products on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells in appropriate media and conditions.
  • Trypsinize and count the cells.
  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the guaianolide sesquiterpene lactone in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
  • Incubate the plate for 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, remove the medium.
  • Add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
  • Incubate the cells for 1.5 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • After incubation, carefully remove the MTT solution.
  • Add 130 µL of DMSO to each well to dissolve the formazan crystals.
  • Incubate the plate at 37°C for 15 minutes with shaking on an orbital shaker.
  • Measure the absorbance at 492 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity

This protocol outlines a common method for quantifying the inhibition of the NF-κB signaling pathway.

1. Cell Transfection:

  • Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 24-well plate.
  • Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the guaianolide sesquiterpene lactone.
  • Incubate for a predetermined time (e.g., 1-2 hours).
  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a specified duration (e.g., 6-8 hours).

3. Cell Lysis and Luciferase Assay:

  • Wash the cells with phosphate-buffered saline (PBS).
  • Lyse the cells using a passive lysis buffer.
  • Transfer the cell lysate to a luminometer plate.
  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
  • Calculate the percentage of NF-κB inhibition for each treatment group relative to the stimulated control.
  • Determine the IC50 value for NF-κB inhibition by plotting a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the NF-κB signaling pathway, a primary target of many guaianolide sesquiterpene lactones, and a typical experimental workflow for assessing cytotoxicity.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome->IkB Degrades Guaianolides Guaianolide Sesquiterpene Lactones Guaianolides->IKK_complex Inhibits Guaianolides->NFkB Inhibits p65 DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: The NF-κB signaling pathway and points of inhibition by guaianolide sesquiterpene lactones.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Guaianolide (Serial Dilutions) incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 1.5h add_mtt->incubate_4h add_dmso Add DMSO (Solubilize Formazan) incubate_4h->add_dmso read_absorbance Read Absorbance (492 nm) add_dmso->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing the cytotoxicity of guaianolide sesquiterpene lactones.

References

Safety Operating Guide

Proper Disposal of 9-O-Ethyldeacetylorientalide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe disposal of 9-O-Ethyldeacetylorientalide, a specialized research chemical, is paramount to ensuring laboratory safety and environmental protection. As a derivative of natural compounds used in drug development, it requires careful handling based on established best practices for hazardous chemical waste. This guide provides a step-by-step procedure for its proper disposal, intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific data, this compound should be handled as a potentially hazardous substance. The precautionary principle dictates the use of comprehensive PPE to minimize exposure.

Hazard Category (Assumed)Required Personal Protective Equipment (PPE)
Skin/Eye Irritant Nitrile gloves, lab coat, and chemical splash goggles.[3][4]
Respiratory Irritant Use in a certified chemical fume hood.[3]
Unknown Toxicity Full PPE is required to prevent any potential systemic effects.
Waste Segregation and Collection

Proper segregation is the first step in the disposal process. Never mix chemical waste streams unless explicitly instructed to do so by your EHS office.

  • Designate a Waste Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. The container must be in good condition and compatible with this compound.

  • Label the Container: Affix a "Hazardous Waste" label to the container immediately. Fill out the label completely, including:

    • Full chemical name: "this compound"

    • Concentration and quantity

    • Associated hazards (e.g., "Potentially Toxic," "Irritant")

    • Date of accumulation start

    • Principal Investigator's name and lab location

  • Collect Waste: Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in the designated waste container.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound waste.

StepActionDetailed Instructions
1 Don PPE Before handling the chemical or its waste, put on all required PPE as listed in the table above.
2 Prepare Waste Container Ensure the designated hazardous waste container is properly labeled and within reach inside a chemical fume hood.
3 Transfer Waste Carefully transfer the this compound waste into the designated container. Avoid splashes and generating aerosols.[5]
4 Secure Container Tightly seal the waste container cap. Wipe the exterior of the container with a damp cloth to remove any external contamination.
5 Store Safely Store the sealed waste container in a designated, secondary containment area away from incompatible materials.[6]
6 Arrange for Pickup Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2] Do not dispose of this chemical down the drain.[7]

Visualizing the Disposal Workflow

To clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the safe disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling (in Fume Hood) cluster_storage Storage & Disposal start Start: Need to Dispose of This compound consult_ehs Consult Institutional EHS Guidelines start->consult_ehs don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->don_ppe prep_container Prepare Labeled Hazardous Waste Container don_ppe->prep_container transfer_waste Transfer Waste into Designated Container prep_container->transfer_waste seal_container Securely Seal Container & Clean Exterior transfer_waste->seal_container store_waste Store in Secondary Containment Area seal_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end_process End: Waste Disposed by EHS request_pickup->end_process

Caption: Workflow for the disposal of this compound.

cluster_waste_streams Waste Stream Identification cluster_containment Containment cluster_final_disposal Final Disposal Path solid_waste Solid Waste (Contaminated Vials, PPE) hw_container Labeled Hazardous Waste Container solid_waste->hw_container Place in liquid_waste Liquid Waste (Unused Solutions) liquid_waste->hw_container Pour into main_compound This compound main_compound->solid_waste main_compound->liquid_waste lab_storage Secure Lab Storage hw_container->lab_storage ehs_pickup EHS Pickup lab_storage->ehs_pickup final_disposal Licensed Disposal Facility ehs_pickup->final_disposal

Caption: Logical relationship of waste streams to final disposal.

References

Personal protective equipment for handling 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 9-O-Ethyldeacetylorientalide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of a closely related class of compounds, sesquiterpene lactones, to ensure a high level of safety in the laboratory.

Hazard Summary

Assumed Risks:

  • Irritant: May cause irritation to the skin, eyes, and respiratory tract.[1]

  • Sensitizer: May cause an allergic skin reaction upon repeated exposure.[1][2]

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative data such as specific toxicity values (e.g., LD50) and occupational exposure limits are not available. The table below summarizes the known hazards for the general class of sesquiterpene lactones.

Hazard ClassificationAssociated RisksPrecautionary Measures
Skin IrritantMay cause skin irritation and allergic contact dermatitis.[1][2]Wear protective gloves and clothing.
Eye IrritantMay cause serious eye irritation.[1]Wear eye and face protection.
Respiratory IrritantMay cause respiratory irritation, especially in powder form.[1]Avoid breathing dust/fumes; work in a well-ventilated area or under a chemical fume hood.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following PPE is mandatory when handling this compound, based on recommendations for the sesquiterpene lactone, Eremanthin.[1]

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.[1]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form to prevent inhalation of airborne particles. Work in a certified chemical fume hood is the primary engineering control.[1]

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed.

2. Handling:

  • All work with this compound, particularly in solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • If creating solutions, add the solvent to the solid slowly to prevent splashing.

3. Spill and Emergency Procedures:

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed, labeled container for disposal.[1]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with your institution's and local hazardous waste regulations. Do not dispose of it down the drain.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE prep->ppe Before Starting handling Handling in Fume Hood experiment Experiment Execution handling->experiment spill Spill Response handling->spill decontamination Decontamination experiment->decontamination experiment->spill disposal Waste Disposal decontamination->disposal storage Secure Storage decontamination->storage Store Unused Material end End disposal->end ppe->handling spill->disposal Contain & Clean storage->handling For Future Use

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.